1-Phenylpyrazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITMXBRCQWOZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150108 | |
| Record name | 1-Phenylpyrazole | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-00-7 | |
| Record name | 1-Phenylpyrazole | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Phenylpyrazole | |
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| Record name | 1-Phenylpyrazole | |
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| Record name | 1-Phenylpyrazole | |
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| Record name | 1-phenylpyrazole | |
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| Record name | 1-Phenylpyrazole | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylpyrazole: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, structure, and experimental analysis of 1-phenylpyrazole. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science, where the pyrazole scaffold is of significant interest.
Core Properties of this compound
This compound is a heterocyclic aromatic organic compound. It is a member of the pyrazole class, which features a five-membered ring with two adjacent nitrogen atoms, substituted with a phenyl group at the first position.[1] Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₈N₂ | [2][3] |
| Molecular Weight | 144.17 g/mol | [3] |
| CAS Number | 1126-00-7 | [3] |
| Appearance | Clear, light orange to yellow to green liquid | [2] |
| Melting Point | 11 °C | [1][2] |
| Boiling Point | 141-142 °C at 30 mmHg | [1][2] |
| Density | 1.091 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.596 - 1.6 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Soluble in water | [1] |
Chemical Structure and Identification
The structure of this compound consists of a phenyl ring bonded to one of the nitrogen atoms of a pyrazole ring. This arrangement is foundational to a wide range of derivatives explored in drug discovery.[4][5]
-
IUPAC Name: 1-phenyl-1H-pyrazole[3]
-
SMILES String: c1ccc(cc1)-n2cccn2
-
InChI Key: WITMXBRCQWOZPX-UHFFFAOYSA-N[3]
Caption: Chemical structure of this compound.
Experimental Protocols
Accurate synthesis and characterization are critical for the reliable application of this compound in research. The following sections detail generalized protocols for its preparation and analysis.
The most common method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[6][7] For this compound, this typically involves the reaction of malondialdehyde (or a precursor) with phenylhydrazine.
Materials:
-
Malondialdehyde tetraethyl acetal
-
Phenylhydrazine
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
Hydrolysis of Acetal: Dissolve malondialdehyde tetraethyl acetal in ethanol. Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 1-2 hours to generate the reactive malondialdehyde in situ.
-
Condensation: Cool the reaction mixture to room temperature. Slowly add phenylhydrazine to the solution. An exothermic reaction may be observed.
-
Cyclization: After the addition is complete, heat the mixture to reflux for an additional 2-4 hours to ensure complete cyclocondensation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.[8]
Table 2: Generalized Protocols for Spectroscopic Analysis
| Technique | Protocol |
| ¹H and ¹³C NMR | Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Acquisition: Record spectra on a 400 MHz or higher spectrometer. For ¹H NMR, acquire 8-16 scans. For ¹³C NMR, acquire 1024 or more scans with proton decoupling.[8] Expected ¹³C Shifts (DMSO-d₆): Phenyl carbons will appear in the aromatic region (~120-140 ppm), and pyrazole carbons will have distinct shifts (e.g., C3, C4, C5).[9] |
| Infrared (IR) Spectroscopy | Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates. Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Expected Peaks: Look for characteristic C-H stretching vibrations from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-H bending vibrations.[10] |
| Mass Spectrometry (MS) | Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI). Acquisition: Introduce the sample into the mass spectrometer. In EI-MS, a molecular ion peak (M⁺) corresponding to the molecular weight (144.17) is expected.[3][10] Analysis: Analyze the fragmentation pattern to further confirm the structure. |
Reactivity and Applications
This compound and its derivatives are versatile building blocks in both synthetic chemistry and drug discovery.
-
Cyclometallation: The phenyl and pyrazole rings provide sites for coordination with metal ions. This compound readily undergoes cyclometallation with transition metals like rhodium and iridium, making it a valuable ligand in organometallic chemistry.[1]
-
C-H Bond Activation: The C-H bonds of the phenyl ring can be activated by catalysts, enabling the synthesis of more complex, substituted derivatives.[11]
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4][5][12]
-
Kinase Inhibitors: Many phenyl-pyrazole derivatives are designed as inhibitors of protein kinases, such as BCR-ABL, JAK2/3, and Aurora kinases, which are critical targets in cancer therapy.[13][14]
-
Antimicrobial and Anti-inflammatory Agents: The pyrazole nucleus is a core component of drugs with anti-inflammatory, analgesic, and antimicrobial properties.[5][15]
-
Insecticides: Substituted 1-arylpyrazoles, such as Fipronil, are highly effective insecticides that act on the nervous systems of pests.[2][4]
-
MCL-1 Inhibitors: Recent research has identified phenylpyrazole derivatives as a new class of selective inhibitors for the anti-apoptotic protein MCL-1, a promising target in oncology.[16]
Caption: General workflow for synthesis and characterization.
Role in Signaling Pathways
While this compound itself is primarily a foundational scaffold, its derivatives are frequently designed to modulate key cellular signaling pathways implicated in diseases like cancer. A common target class is protein kinases, which regulate a vast array of cellular processes.
The diagram below illustrates a generic kinase signaling cascade, which is often targeted by pyrazole-based inhibitors. These inhibitors typically compete with ATP for the kinase's binding site, thereby blocking the downstream phosphorylation events that drive cell proliferation and survival.
Caption: Representative kinase signaling pathway targeted by pyrazole inhibitors.
References
- 1. This compound | 1126-00-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 11. This compound 97 1126-00-7 [sigmaaldrich.com]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Synthesis of 1-Phenylpyrazole: A Technical Guide for Laboratory Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 1-phenylpyrazole, a key heterocyclic scaffold in medicinal chemistry.
Introduction
This compound and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The robust nature and versatile functionality of the pyrazole ring make it a privileged scaffold in drug discovery and development. This technical guide provides a comprehensive overview of the most common and reliable methods for the laboratory synthesis of this compound, with a focus on the widely employed Knorr pyrazole synthesis. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its practical application in a research setting.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the formation of pyrazole rings.[1] This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[2] For the synthesis of this compound, phenylhydrazine is reacted with a suitable 1,3-dicarbonyl equivalent.
Reaction Mechanism
The reaction proceeds through an initial condensation of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a phenylhydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the phenylhydrazine attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration to yield the aromatic this compound ring.[3]
Experimental Protocols
Two primary variations of the Knorr synthesis for this compound are detailed below, utilizing different 1,3-dicarbonyl surrogates.
Method 1: From Phenylhydrazine and 1,1,3,3-Tetramethoxypropane
This method is a reliable route to this compound, where 1,1,3,3-tetramethoxypropane serves as a stable precursor to malondialdehyde.
Experimental Workflow:
Detailed Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1.0 equivalent) and a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reactants: Add phenylhydrazine (1.0-1.2 equivalents) to the solution. If not using acetic acid as the solvent, add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Method 2: From Phenylhydrazine and Malondialdehyde Tetraethyl Acetal
This procedure is analogous to Method 1, using a different acetal of malondialdehyde.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve malondialdehyde tetraethyl acetal (1.0 equivalent) in ethanol.
-
Addition of Reactants: Add phenylhydrazine (1.0 equivalent) followed by a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives via the Knorr synthesis, compiled from various literature sources.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Heptane-3,5-dione | Phenylhydrazine | Acetic Acid | Ethanol | Reflux (~80) | 4-12 | Good | [4] |
| Ethyl Acetoacetate | Phenylhydrazine | None (neat) | None | Reflux | 1 | Not specified | [3] |
| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid | 1-Propanol | ~100 | 1 | Not specified | [5] |
| Various 1,3-Diketones | Arylhydrazines | None | N,N-Dimethylacetamide | Room Temp | Not specified | 59-98 | [6] |
| 1,3-Dicarbonyl Compound | Phenylhydrazine | [Ce(L-Pro)2]2(Oxa) | Ethanol | Room Temp | Not specified | 70-91 | [7] |
Purification of this compound
The purity of the final compound is critical for its intended application. The two most common methods for purifying crude this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique used to purify solids.[8] The crude this compound is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly.[9] As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[10]
General Recrystallization Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethanol/water, methanol/water, and hexane/ethyl acetate.[9]
-
Dissolution: Dissolve the crude product in the minimum amount of the boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective alternative.[11]
General Column Chromatography Procedure:
-
Column Packing: Prepare a column with silica gel (230-400 mesh) using a suitable eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane) and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Conclusion
The Knorr pyrazole synthesis provides a robust and versatile platform for the laboratory preparation of this compound. By carefully selecting the appropriate 1,3-dicarbonyl precursor and reaction conditions, researchers can achieve good to excellent yields of the desired product. Proper purification through recrystallization or column chromatography is essential to obtain high-purity this compound suitable for applications in drug discovery and development. This guide offers a foundational framework for the successful synthesis and purification of this important heterocyclic compound.
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. esisresearch.org [esisresearch.org]
- 11. benchchem.com [benchchem.com]
The Core Mechanism of 1-Phenylpyrazole Action in Biological Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrazole insecticides, with fipronil being a prominent example, represent a critical class of neurotoxic agents widely utilized in crop protection and veterinary medicine. Their efficacy stems from a highly specific mode of action targeting the central nervous system of invertebrates. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activity of 1-phenylpyrazoles, detailing their primary molecular targets, the basis for their selective toxicity, key structure-activity relationships, and the experimental protocols employed to elucidate these interactions.
Primary Molecular Target: Ligand-Gated Chloride Channels
The principal mechanism of action of this compound compounds is the non-competitive antagonism of ligand-gated chloride channels, primarily the γ-aminobutyric acid (GABA) receptor in a wide range of organisms and the glutamate-gated chloride (GluCl) channel, which is specific to invertebrates.[1][2]
GABA-Gated Chloride Channels (GABA-A Receptors)
In both vertebrates and invertebrates, GABA is the major inhibitory neurotransmitter in the central nervous system. The binding of GABA to its receptor, the GABA-A receptor, opens an integral chloride ion (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
1-Phenylpyrazoles act as non-competitive antagonists of the GABA-A receptor. They bind to a site within the chloride channel pore, distinct from the GABA binding site.[2] This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a disruption of inhibitory neurotransmission, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.[3]
Glutamate-Gated Chloride Channels (GluCls)
In invertebrates, glutamate can also act as an inhibitory neurotransmitter by activating GluCls. These channels are structurally and functionally similar to GABA-A receptors. 1-Phenylpyrazoles are also potent blockers of GluCls.[1] Since GluCls are absent in mammals, their targeting by 1-phenylpyrazoles contributes significantly to the selective toxicity of these insecticides towards insects.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway at a GABAergic synapse and the disruptive action of 1-phenylpyrazoles.
Basis of Selective Toxicity
The selective toxicity of 1-phenylpyrazoles towards insects over mammals is a key feature for their use as insecticides. This selectivity is primarily attributed to:
-
Differential Binding Affinity: 1-Phenylpyrazoles exhibit a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[1] For instance, fipronil is approximately 59 times more potent on cockroach GABA receptors than on rat GABA-A receptors.[4]
-
Presence of GluCls in Insects: The potent blocking action of 1-phenylpyrazoles on invertebrate-specific GluCls provides an additional target that is absent in vertebrates, further enhancing their selective toxicity.[1]
Structure-Activity Relationships
The insecticidal activity of this compound derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:
-
The Phenyl Ring: Substituents on the phenyl ring are crucial for high insecticidal activity. For example, the 2,6-dichloro-4-trifluoromethylphenyl group found in fipronil is a common feature in highly active compounds.
-
The Pyrazole Ring: Modifications to the pyrazole ring, such as the substituents at the 3, 4, and 5 positions, significantly impact the compound's binding affinity and insecticidal potency. Structure-activity relationship studies have shown that specific substitutions can enhance binding to the target site.[5]
The following diagram illustrates the general structure of 1-phenylpyrazoles and highlights key regions for modification.
Quantitative Data on this compound Activity
The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of fipronil and its metabolites on various GABA and GluCl receptors.
| Compound | Receptor/Organism | IC50 (nM) | Reference |
| Fipronil | Cockroach GABA Receptor | 28 | [4] |
| Fipronil | Rat GABA-A Receptor | 1600 | [1] |
| Fipronil | Cockroach GluCl (non-desensitizing) | 10 | [1] |
| Fipronil | Cockroach GluCl (desensitizing) | 800 | [1] |
| Fipronil-sulfone | Rat GABA-A Receptor | Micromolar range | [2] |
| Fipronil-sulfone | Insect Chloride Channels | < 100 | [2] |
| Compound | Receptor | Ki (nM) | Reference |
| Fipronil | Housefly head membranes | - | Not Found |
| Fipronil | Rat brain membranes | - | Not Found |
Experimental Protocols
The investigation of the mechanism of action of 1-phenylpyrazoles relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the channels of a single neuron, allowing for the direct observation of the blocking effect of 1-phenylpyrazoles on GABA- or glutamate-induced currents.
Detailed Methodology:
-
Cell Preparation: Acutely dissociate neurons from the target organism (e.g., insect ganglia or mammalian dorsal root ganglia) or use a cell line expressing the receptor of interest.
-
Recording Setup: Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Ligand Application: Apply GABA or glutamate to the cell to elicit a baseline current.
-
Compound Testing: Co-apply the this compound compound with the ligand and measure the change in the induced current.
-
Analysis: Determine the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.
The following diagram illustrates the workflow for a whole-cell patch-clamp experiment.
Radioligand Binding Assays
These assays are used to determine the binding affinity of 1-phenylpyrazoles to their target receptors. A radiolabeled ligand that binds to the same site as the test compound is used.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from the target tissue or from cells expressing the receptor of interest.
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]EBOB, a known channel blocker) and varying concentrations of the unlabeled this compound compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Analysis: Determine the Ki value of the this compound compound by analyzing the competition binding data.
The following diagram shows the workflow for a radioligand binding assay.
Calcium Imaging
This technique is used to visualize the neurotoxic effects of 1-phenylpyrazoles by measuring changes in intracellular calcium concentrations, which are indicative of neuronal hyperexcitation.
Detailed Methodology:
-
Cell Culture: Culture primary neurons or a neuronal cell line on a suitable substrate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Image Acquisition: Acquire baseline fluorescence images of the cells using a fluorescence microscope.
-
Compound Application: Apply the this compound compound to the cells.
-
Time-Lapse Imaging: Record a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels over time.
-
Analysis: Analyze the changes in fluorescence intensity to quantify the extent and kinetics of the calcium response, which reflects neuronal activity.
The following diagram illustrates the workflow for a calcium imaging experiment.
Conclusion
The mechanism of action of this compound insecticides is well-established, centering on the non-competitive antagonism of GABA-gated and glutamate-gated chloride channels. This targeted disruption of inhibitory neurotransmission leads to the potent insecticidal activity of this chemical class. The selective toxicity of these compounds is a result of their higher affinity for insect receptors and their interaction with invertebrate-specific GluCls. A thorough understanding of the structure-activity relationships and the application of detailed experimental protocols are crucial for the development of new, more effective, and safer this compound-based insecticides. This guide provides a foundational resource for researchers and professionals working in this field.
References
- 1. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity screening of novel 1-Phenylpyrazole derivatives
An In-depth Technical Guide on the Biological Activity Screening of Novel 1-Phenylpyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to screen novel this compound derivatives for their potential therapeutic activities. It includes detailed experimental protocols, data presentation formats, and visualizations of key biological pathways and workflows to facilitate research and development in this promising area of medicinal chemistry.
Introduction
This compound derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities. The pyrazole nucleus is a privileged scaffold, forming the core of several clinically approved drugs. The introduction of a phenyl group at the 1-position, along with various substituents on the pyrazole ring, allows for the fine-tuning of their pharmacological properties, leading to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. This guide outlines the standard screening procedures to evaluate the biological potential of novel this compound derivatives.
Data Presentation: Summarized Biological Activities
The following tables summarize the typical quantitative data obtained from the biological activity screening of novel this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| PPZ-001 | MCF-7 (Breast) | 15.2 | Doxorubicin | 0.8 |
| PPZ-002 | A549 (Lung) | 9.8 | Cisplatin | 5.2 |
| PPZ-003 | HeLa (Cervical) | 22.5 | Doxorubicin | 1.1 |
| PPZ-004 | K562 (Leukemia) | 5.1 | Imatinib | 0.5 |
| PPZ-005 | HCT116 (Colon) | 18.7 | 5-Fluorouracil | 4.3 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | In Vivo Assay (Carrageenan-induced paw edema) | In Vitro Assay (COX-2 Inhibition) |
| % Inhibition at 10 mg/kg | IC₅₀ (µM) | |
| PPZ-001 | 45.3 | 8.2 |
| PPZ-002 | 58.1 | 3.5 |
| PPZ-003 | 32.7 | 15.1 |
| PPZ-004 | 65.2 | 1.9 |
| Reference (Indomethacin) | 70.5 | 0.5 |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | |
| PPZ-001 | 16 |
| PPZ-002 | 8 |
| PPZ-003 | 32 |
| PPZ-004 | 4 |
| Reference (Ciprofloxacin) | 1 |
| Reference (Fluconazole) | N/A |
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[4][5][6]
Materials:
-
Wistar rats (180-200 g)
-
1% Carrageenan solution in saline
-
This compound derivatives
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or the reference drug orally or intraperitoneally to the animals. The control group receives the vehicle only.
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.[7][8][9]
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivatives
-
Reference drugs (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial suspension.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and reference drugs in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflows
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. inotiv.com [inotiv.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The 1-Phenylpyrazole Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrazole moiety has emerged as a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] Its synthetic accessibility and the ease with which its derivatives can be prepared have made it an attractive starting point for the development of novel drugs.[5][6] This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, key biological applications with supporting quantitative data, experimental protocols, and the signaling pathways through which its derivatives exert their effects.
Synthesis of the this compound Scaffold
The most common and versatile method for the synthesis of the this compound core is the Knorr pyrazole synthesis and its variations.[7][8] This typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine.[5][7] The regioselectivity of this reaction can be influenced by factors such as the reaction conditions (acidic, neutral, or basic), solvent, temperature, and the steric and electronic effects of the substituents on the dicarbonyl compound.[7]
A general synthetic workflow for the preparation of this compound derivatives is depicted below.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, making them valuable leads in various therapeutic areas.[1][9][10]
Anti-inflammatory Activity
A significant number of this compound derivatives exhibit potent anti-inflammatory properties.[11][12][13] These compounds often act through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][13]
| Compound | Assay | IC50/Activity | Reference |
| 1-phenyl-1H-pyrazole-5-acetic acid (18) | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | [11][12] |
| alpha-methyl derivative (19) | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | [11][12] |
| Derivative 5h | Croton oil ear test in mice | Oedema reduction similar to indomethacin | [13] |
| (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a) | In vivo TNF-α suppression | 57.3% | [14][15] |
| (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) | In vivo TNF-α suppression | 55.8% | [14][15] |
Anticancer Activity
The this compound scaffold is a key component of numerous compounds with significant anticancer activity.[16][17][18] These derivatives have been shown to inhibit various cancer cell lines through mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[1][18][19]
| Compound | Cell Line(s) | IC50 | Reference |
| 4-chloro substituted derivative (A) | HeLa (cervix carcinoma) | 4.94 µM | [16] |
| Pyrazole chalcone (111c) | MCF-7 (breast), HeLa (cervix) | High inhibition | [16] |
| Derivative 4d | Breast cancer cell lines | 29.5 µg/mL | [17] |
| Thiazolyl-pyrazoline derivative | MCF-7 (breast) | 0.07 µM | [20] |
| 5-oxo-N′-(2-oxoindolin‐3‐ylidene)‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazole‐1‐carbothiohydrazide (13) | 4T1 (breast cancer) | 25 ± 0.4 μM | [21] |
| Compound 7a | Wild-type BCR-ABL1 kinase | 14.2 nM | [22] |
| GQN-B37-E | MCL-1 | Ki = 0.6 µM | [23] |
| Compound 24 | HepG2, Huh7, SNU-475, HCT116, UO-31 | 0.05, 0.065, 1.93, 1.68, 1.85 µM | [19] |
| Compound 25 | HepG2, Huh7, SNU-475, HCT116, UO-31 | 0.028, 1.83, 1.70, 0.035, 2.24 µM | [19] |
Kinase Inhibitory Activity
Many this compound derivatives have been specifically designed as kinase inhibitors, a crucial class of anticancer drugs.[19][22][24] They have shown potent activity against a variety of kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs).[19][24][25][26]
| Compound | Target Kinase(s) | IC50 | Reference |
| 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives | Wild-type BCR-ABL1 kinase | 14.2 to 326.0 nM | [22] |
| 4-Chlorophenyl carbo-enyl substituted 3-phenylpyrazolopyrimidine (10) | c-Src, Btk, Lck | 60.4 µM, 90.5 µM, 110 µM | [24] |
| Thiazolyl-pyrazoline derivative | EGFR TK | 0.06 µM | [20] |
| Compound 24 | CDK1 | 2.38 µM | [19] |
| Compound 25 | CDK1 | 1.52 µM | [19] |
The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) and how this compound-based inhibitors can block its activity.
Other Biological Activities
Beyond these major areas, this compound derivatives have also been investigated for their potential as:
-
Insecticides , notably Fipronil, which targets GABA-gated chloride channels[27][28][29]
-
Monoamine Oxidase (MAO) inhibitors for neurodegenerative diseases[30]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.
General Synthesis of 1,3,5-Trisubstituted Pyrazolines from Chalcones[30]
This method is widely used for creating a diverse library of pyrazoline-based compounds.
Materials:
-
Substituted Chalcone (1 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve the substituted chalcone in ethanol in a round-bottom flask.
-
Add phenylhydrazine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
The following diagram outlines the experimental workflow for this synthesis.
In Vitro Kinase Inhibition Assay (Kinase-Glo Assay)[22]
This assay is commonly used to screen for compounds that inhibit the activity of specific kinases.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compounds (this compound derivatives)
-
Target kinase
-
Substrate for the kinase
-
ATP
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, its substrate, and ATP.
-
Add the test compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP.
-
Incubate for a further 10 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
In Vitro Anticancer MTT Assay[1][18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line(s)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the medium and add the MTT solution to each well.
-
Incubate for a further 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Conclusion
The this compound scaffold is a cornerstone of modern medicinal chemistry, offering a versatile and synthetically accessible platform for the development of novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and kinase inhibitory effects, underscores its significance. The continued exploration of this privileged core, coupled with rational drug design and robust biological evaluation, holds immense promise for the discovery of new and effective treatments for a wide spectrum of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]
- 12. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. srrjournals.com [srrjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of 1-Phenylpyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of this compound analogs, with a focus on their therapeutic potential.
Discovery and Biological Activities
This compound derivatives have garnered considerable attention due to their broad spectrum of pharmacological effects. These compounds have been extensively investigated for their anti-inflammatory, anticancer, antioxidant, anti-HIV, and insecticidal properties. The versatility of the this compound core allows for structural modifications that can fine-tune its biological activity, leading to the development of potent and selective agents for various therapeutic targets.
Anticancer Activity
Numerous this compound analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the ERK/MAPK pathway.[1][2][3]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are well-documented. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Antioxidant Activity
Several this compound analogs have been identified as potent antioxidants. Their ability to scavenge free radicals and inhibit oxidative stress-related enzymes like 15-lipoxygenase (15-LOX) highlights their potential in combating diseases associated with oxidative damage.[4]
Anti-HIV Activity
The emergence of drug-resistant HIV strains necessitates the discovery of novel antiviral agents. Certain this compound derivatives have shown promising anti-HIV activity, with some compounds exhibiting potent inhibition of the virus.[5]
Insecticidal Activity
Phenylpyrazole-based insecticides, such as fipronil, are widely used in agriculture and public health. These compounds act as potent non-competitive antagonists of the GABA-gated chloride channel in insects, leading to neurotoxicity and death.[6][7]
Data Presentation: Biological Activities of this compound Analogs
The following tables summarize the quantitative biological activity data for a selection of this compound analogs.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| Compound I | Leukemia, Renal, Non-small-cell lung | 0.4 - 11.4 | |
| Compound II | HELA, HC-6, MCF-7, RPMI-822 | Moderate to powerful inhibition | |
| Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | [8] |
| Compound 7b | HepG2 (Liver) | 7.9 ± 1.9 | [8] |
| Compound 10d | PC-3 (Prostate) | 21.9 - 28.6 | [7] |
| Compound 10d | MCF-7 (Breast) | 3.90 - 35.5 | [7] |
Table 2: Anti-HIV Activity of this compound Analogs
| Compound ID | Virus Strain | Activity (EC₅₀, µM) | Reference |
| Compound 416 (3,4-dichloro derivative) | HIV | 0.047 | [5] |
| Compound 9g | HIV-1 | < 5 | [9] |
| Compound 15i | HIV-1 | 4.10 | [9] |
| Compound 16a | HIV-1 | 2.52 | [9] |
Table 3: Antioxidant Activity of this compound Analogs
| Compound ID | Assay | Activity (IC₅₀, µg/mL) | Reference |
| Pyrazole 2e | Nitrite production reduction | 3.4-fold > ascorbic acid | [4] |
| Pyrazolyl isoxazoline 5a | DPPH Scavenging | 37.5 ± 1.36 | [4] |
| Pyrazolyl isoxazoline 5c | DPPH Scavenging | 38.99 ± 1.31 | [4] |
| N-phenyl pyrazolyl pyrazoline 4e | DPPH Scavenging | 57.01 ± 1.29 | [4] |
Table 4: Insecticidal Activity of this compound Analogs
| Compound ID | Pest | Activity (LD₅₀/LC₅₀, mg/L) | Reference |
| Compound A23 | Mythimna separata | 1.44 | [10] |
| Compound A23 | Plutella xylostella | 3.48 | [10] |
| Compound 5b | Cotton leafworm | 4.55 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound scaffolds and representative biological assays.
General Synthesis of 1,3,5-Trisubstituted Pyrazoles
A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a phenylhydrazine derivative.
Protocol:
-
Reaction Setup: To a solution of the 1,3-diketone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10 mL), add the substituted phenylhydrazine (1 mmol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]
Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a common route for the synthesis of 5-amino-1-phenylpyrazole derivatives.
Protocol:
-
Reaction Setup: In a round-bottomed flask, combine phenylhydrazine (1 mmol), an appropriate benzaldehyde derivative (1 mmol), and malononitrile (1 mmol) in a suitable solvent.
-
Catalyst: A catalyst, such as a modified Layered Double Hydroxide (LDH), may be added (e.g., 0.05 g).[12]
-
Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 55 °C) for the required duration, with the reaction progress monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature.
-
Purification and Characterization: The product is isolated and purified, and its structure is confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[12]
In Vitro Xanthine Oxidase Inhibition Assay
This assay is used to evaluate the potential of this compound analogs to inhibit the activity of xanthine oxidase, a key enzyme in gout pathogenesis.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a stock solution of xanthine oxidase and its substrate, xanthine, in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Assay Reaction: In a 96-well plate, add the test compound at various concentrations, followed by the xanthine oxidase solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the xanthine substrate.
-
Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.
Protocol:
-
Animal Groups: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and groups for the test compounds at different doses.
-
Compound Administration: Administer the test compounds and the standard drug orally or via intraperitoneal injection. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogs stem from their ability to modulate various signaling pathways.
Inhibition of the ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Certain this compound analogs act as inhibitors of key kinases within this pathway, such as ERK, thereby blocking downstream signaling and inducing cancer cell death.[1][2][3][13][14]
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. droracle.ai [droracle.ai]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-HIV-1 Activity Evaluation for Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. f.oaes.cc [f.oaes.cc]
Computational Modeling of 1-Phenylpyrazole Binding to Insect GABA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrazole insecticides, with fipronil being the most prominent example, are a critical class of broad-spectrum insecticides used globally in agriculture and public health.[1] Their efficacy stems from their potent and selective action on the central nervous system of insects.[2] The primary molecular target for this class of compounds is the γ-aminobutyric acid (GABA)-gated chloride channel, an ionotropic receptor also known as the GABA-A receptor (GABA-A R).[1][2] By acting as non-competitive antagonists or negative allosteric modulators, 1-phenylpyrazoles block the inhibitory signals mediated by GABA, leading to neuronal hyperexcitation, paralysis, and death of the insect.[1][3]
The selective toxicity of 1-phenylpyrazoles is attributed to a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[2][4] Understanding the molecular intricacies of this binding interaction is paramount for designing new, more effective insecticides and for predicting and managing the development of insecticide resistance.
Computational modeling, including techniques like homology modeling, molecular docking, and molecular dynamics, has become an indispensable tool in this field.[5][6] These in silico methods provide detailed insights into the ligand-receptor interactions at an atomic level, guiding the rational design of novel compounds and helping to elucidate the mechanisms behind observed biological activity and resistance. This guide provides a technical overview of the core computational and experimental methodologies used to study this compound receptor binding.
The Molecular Target: The GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a protein complex composed of five subunits arranged around a central ion pore.[7] In insects, the "Resistant to Dieldrin" (Rdl) subunit is a key component of the GABA-A receptors targeted by phenylpyrazoles.[8] The binding of the neurotransmitter GABA to the extracellular domain of the receptor induces a conformational change that opens the chloride (Cl⁻) ion channel.[9][10] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[9]
1-Phenylpyrazoles do not compete with GABA for its binding site. Instead, they bind to a distinct allosteric site located within the transmembrane ion pore of the receptor.[1] This binding event stabilizes a closed or non-conducting state of the channel, effectively blocking the inhibitory signal regardless of GABA's presence.[11]
Computational Modeling Approaches
Homology Modeling
Since high-resolution crystal structures of most insect GABA-A receptors are not available, homology modeling is a crucial first step.[7][8] This technique builds a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").[12]
For insect Rdl GABA receptors, common templates include the cryo-electron microscopy structure of the human GABA-A R-β3 homopentamer (PDB: 4COF) or the nicotinic acetylcholine receptor (nAChR), another member of the Cys-loop ligand-gated ion channel superfamily.[1][7][13] The high sequence identity, particularly in the transmembrane domains that form the binding pocket, allows for the creation of reliable models.[1]
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and conformation of a ligand (e.g., fipronil) when bound to a receptor.[14] The process involves sampling a vast number of possible binding poses and ranking them using a scoring function, which estimates the binding affinity.[15]
The general workflow for docking 1-phenylpyrazoles to a GABA-A receptor model is as follows:
-
Receptor Preparation: The 3D structure (from homology modeling or a database) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically defined based on known interacting residues within the second transmembrane segment (TM2) of the receptor subunits.[1][7]
-
Ligand Preparation: The 3D structure of the this compound compound is generated and its energy is minimized to find a stable conformation.[15]
-
Docking Simulation: A docking algorithm systematically places the ligand into the defined binding site, exploring various rotations and conformations.[6]
-
Scoring and Analysis: The resulting poses are scored and ranked. The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor.[1][15]
Quantitative Data Summary
The binding affinity of this compound compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher binding potency. Docking studies provide theoretical binding energy scores (e.g., in kcal/mol), where more negative values suggest stronger binding.
Table 1: Binding Affinity of Fipronil for GABA-A Receptors
| Receptor Type / Organism | Subunit Composition | Assay Method | Affinity Value | Reference |
| Rat Dorsal Root Ganglion | - | Electrophysiology | IC₅₀: 1.61 µM (activated) | [11] |
| Rat | - | - | IC₅₀: 1.6 µM | [4] |
| Cockroach | - | Electrophysiology | IC₅₀: 28 nM (resting) | [4] |
| Human | β3 homopentamer | Competitive Binding | Kᵢ: 1.8 nM | [3] |
| Human | α6β3 | Competitive Binding | IC₅₀: 3.1 nM | [3] |
| Human | α6β3γ2 | Competitive Binding | IC₅₀: 17 nM | [3] |
Table 2: Computational Binding Scores for Fipronil with Nilaparvata lugens (Planthopper) GABA Receptors
| Receptor Type | Docking Score (CScore) | Calculated Binding Free Energy (ΔG_binding) | Reference |
| Wild Type (WT) | 6.55 | -9.28 kcal/mol | [1] |
| A2’S Mutant | 6.13 | -8.68 kcal/mol | [1] |
| R0’Q Mutant | 5.92 | -8.38 kcal/mol | [1] |
| Dual Mutant (R0’Q + A2’S) | 5.76 | -8.16 kcal/mol | [1] |
| Note: A lower CScore and less negative binding free energy indicate weaker interaction, consistent with resistance.[1] |
Table 3: Binding Affinities of Other Phenylpyrazole Derivatives
| Compound Class | Target Receptor | Compound Example | Affinity Value | Reference |
| Phenylpyrazole Derivatives | MCL-1 / BCL-2 | LC126 | Kᵢ: 13 µM (MCL-1), 10 µM (BCL-2) | [16] |
| Phenylpyrazole Derivatives | MCL-1 | GQN-B37-E | Kᵢ: 0.6 µM | [16] |
Experimental Protocols
Protocol: Molecular Docking of Fipronil into an Insect GABA Receptor
This protocol outlines a typical procedure for performing a molecular docking study.
-
Target Receptor Preparation: a. Obtain the 3D structure of the target receptor. If an experimental structure (e.g., from the Protein Data Bank) is not available, generate a homology model using a server like SWISS-MODEL with a suitable template (e.g., PDB ID: 4COF).[1] b. Prepare the receptor using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogen atoms, and assigning atomic charges. c. Define the binding pocket (the "grid box"). For the GABA-A receptor, this is centered within the ion channel pore, encompassing key residues in the TM2 region known to interact with fipronil, such as Ala2' and Thr6'.[7]
-
Ligand Preparation: a. Obtain the 2D structure of fipronil (or other phenylpyrazole) from a database like PubChem. b. Convert the 2D structure to a 3D structure using software like OpenBabel or ChemDraw. c. Perform energy minimization on the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. d. Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Docking Simulation: a. Use docking software such as AutoDock Vina, GOLD, or Glide. b. Input the prepared receptor and ligand files, along with the grid box parameters. c. Run the docking simulation. The software will generate a series of possible binding poses for the ligand within the receptor's active site.
-
Post-Docking Analysis: a. Analyze the output poses. The results are typically ranked by a scoring function that estimates the binding free energy. b. Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, VMD, Discovery Studio). c. Identify and analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor.[1]
Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a non-labeled test compound (e.g., a novel phenylpyrazole) by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.
-
Membrane Preparation: a. Homogenize insect head capsules or tissue expressing the receptor in an ice-cold buffer (e.g., Tris-HCl). b. Centrifuge the homogenate at low speed to remove large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes containing the receptors. d. Wash the membrane pellet multiple times by resuspending in fresh buffer and re-centrifuging to remove endogenous GABA.
-
Assay Setup: a. Prepare a series of tubes for the assay. b. To each tube, add the prepared membrane suspension. c. Add a fixed, low concentration of a suitable radioligand that binds to the phenylpyrazole site (e.g., [³H]EBOB). d. Add varying concentrations of the unlabeled test compound (the competitor). Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation and Separation: a. Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium. b. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). c. Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification and Analysis: a. Place the filters into scintillation vials with scintillation fluid. b. Measure the radioactivity on each filter using a scintillation counter. c. Calculate the specific binding at each concentration of the test compound. d. Plot the percentage of specific binding against the log concentration of the test compound. e. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). f. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
Signaling Pathway Disruption
1-Phenylpyrazoles act at the GABAergic synapse. The normal function of this synapse is to inhibit neuronal firing. The diagram below illustrates how fipronil disrupts this process.
References
- 1. Identification of The Fipronil Resistance Associated Mutations in Nilaparvata lugens GABA Receptors by Molecular Modeling | MDPI [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijoear.com [ijoear.com]
- 7. neurotechcenter.org [neurotechcenter.org]
- 8. Molecular Characterization of Agonists That Bind to an Insect GABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]
- 11. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asocse.org [asocse.org]
- 13. researchgate.net [researchgate.net]
- 14. ijirt.org [ijirt.org]
- 15. Homology Modeling and Molecular Docking Approaches for the Proposal of Novel Insecticides against the African Malaria Mosquito (Anopheles gambiae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Initial Toxicity Screening of 1-Phenylpyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial toxicity screening of 1-phenylpyrazole derivatives. These compounds are of significant interest in medicinal chemistry, and a thorough understanding of their preliminary safety profile is crucial for further development.
Introduction to this compound Derivatives and Toxicity Screening
This compound derivatives represent a class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery.[1] The initial toxicity screening is a critical step in the preclinical evaluation of these derivatives, aiming to identify potential safety concerns early in the development process. This process typically involves a battery of in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and acute systemic toxicity. The data generated from these studies are fundamental for hazard identification, dose selection for further studies, and overall risk assessment.[2]
In Vitro Toxicity Screening
In vitro assays are rapid and cost-effective methods for preliminary toxicity assessment, providing valuable information on the potential effects of compounds on cellular functions.
Cytotoxicity Assessment
Cytotoxicity assays are designed to measure the toxic effects of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]
Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives
| Compound/Derivative | Cell Line | Assay | Endpoint | Result | Reference |
| This compound Derivative 1 | A549 (Human Lung Cancer) | MTT | EC50 | 613.22 µM | [1] |
| This compound Derivative 2 | A549 (Human Lung Cancer) | MTT | EC50 | 220.20 µM | [1] |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative 21 | Jurkat and K562 (Human Leukemia) | MTT | IC50 | Concentration-dependent | [4] |
| Phenylbipyridinylpyrazole 5c | NCI 60-cell line panel | Not specified | % Growth | 53% mean growth at 10 µM | [5][6] |
| Phenylbipyridinylpyrazole 5h | NCI 60-cell line panel | Not specified | % Growth | 58% mean growth at 10 µM | [5][6] |
| Phenylbipyridinylpyrazole 5e | Leukemia SR | Not specified | % Growth Inhibition | 96% at 10 µM | [5][6] |
| Pyrazole Derivative 5c | HT-29 and PC-3 | Not specified | IC50 | 6.43 µM and 9.83 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment [3]
-
Cell Culture: Culture the desired cancer cell lines in an appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest the cells using Trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in Dimethyl Sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
Caption: Workflow for an in vivo acute oral toxicity study.
Mechanisms of Toxicity
Understanding the underlying mechanisms of toxicity is crucial for predicting and mitigating adverse effects. For some this compound derivatives, specific mechanisms of toxicity have been identified.
Inhibition of Mitochondrial Respiration
A series of 1-methyl-1H-pyrazole-5-carboxamides, while not showing significant cytotoxicity in standard cell culture conditions, exhibited potent acute mammalian toxicity in vivo. [8][9]Further investigation revealed that this toxicity was associated with a dose-dependent inhibition of mitochondrial respiration. [8][9]This highlights the importance of assessing mitochondrial toxicity, as it may not be detected by standard cytotoxicity assays but can lead to severe systemic effects. [8][9] Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition
Caption: Inhibition of mitochondrial respiration by some this compound derivatives.
Conclusion
The initial toxicity screening of this compound derivatives is a multi-faceted process that combines in vitro and in vivo methodologies. Cytotoxicity assays like the MTT provide a first pass on cellular viability, while genotoxicity assays screen for potential DNA damage. Acute oral toxicity studies in animal models offer crucial information on systemic effects and help in the determination of safe starting doses for further studies. Elucidating the mechanisms of toxicity, such as mitochondrial inhibition, is vital for a comprehensive risk assessment. The protocols and data presented in this guide serve as a foundational resource for researchers in the field of drug discovery and development, enabling a systematic and informed approach to evaluating the safety of novel this compound compounds.
References
- 1. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcgls.com [tcgls.com]
Methodological & Application
Gram-Scale Synthesis of 1-Phenylpyrazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of 1-phenylpyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The described method is a robust and scalable acid-catalyzed cyclocondensation reaction between phenylhydrazine and 1,1,3,3-tetramethoxypropane, a stable precursor to malondialdehyde.
Introduction
This compound and its derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole core is a fundamental building block in the development of novel therapeutic agents. This protocol details a reliable and efficient synthesis of the parent this compound suitable for producing gram-scale quantities in a laboratory setting.
The synthesis proceeds via the reaction of phenylhydrazine with 1,1,3,3-tetramethoxypropane in the presence of a strong acid catalyst. The in situ hydrolysis of 1,1,3,3-tetramethoxypropane generates malondialdehyde, which then undergoes a cyclocondensation reaction with phenylhydrazine to form the stable aromatic pyrazole ring.
Data Presentation
The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Phenylhydrazine | 10.81 g (100 mmol, 1.0 eq) |
| 1,1,3,3-Tetramethoxypropane | 16.42 g (100 mmol, 1.0 eq) |
| Hydrochloric Acid (conc.) | 10 mL |
| Ethanol (Solvent) | 200 mL |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4 hours |
| Work-up & Purification | |
| Sodium Bicarbonate (sat. aq.) | ~150 mL (until pH 7-8) |
| Dichloromethane (for extraction) | 3 x 100 mL |
| Anhydrous Sodium Sulfate | ~20 g |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Theoretical Yield | 14.42 g |
| Actual Yield | 12.26 g |
| Percent Yield | 85% |
| Appearance | Colorless to pale yellow oil |
Experimental Protocol
Materials:
-
Phenylhydrazine (C₆H₈N₂)
-
1,1,3,3-Tetramethoxypropane (C₇H₁₆O₄)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine (10.81 g, 100 mmol) and 1,1,3,3-tetramethoxypropane (16.42 g, 100 mmol) in 200 mL of ethanol.
-
Acid Addition: While stirring, carefully add concentrated hydrochloric acid (10 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle and maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8. Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.
Experimental Workflow
Caption: Gram-scale synthesis workflow for this compound.
Application Notes & Protocols: NMR and Mass Spectrometry Analysis of 1-Phenylpyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylpyrazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships and for quality control during synthesis and development. This document provides detailed application notes and standardized protocols for the analysis of this compound derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural analysis of small molecules.
Data Presentation
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrazole-H3 | 7.5 - 8.0 | s | - | 1H |
| Pyrazole-H4 | 6.4 - 6.6 | t | ~2.0 | 1H |
| Pyrazole-H5 | 7.8 - 8.2 | d | ~2.0 | 1H |
| Phenyl-H (ortho) | 7.6 - 7.8 | m | - | 2H |
| Phenyl-H (meta) | 7.4 - 7.6 | m | - | 2H |
| Phenyl-H (para) | 7.2 - 7.4 | m | - | 1H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary depending on the solvent and substituents on the phenyl and pyrazole rings.
Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Pyrazole C3 | 135 - 145 |
| Pyrazole C4 | 105 - 115 |
| Pyrazole C5 | 125 - 135 |
| Phenyl C1 (ipso) | 138 - 142 |
| Phenyl C2/C6 (ortho) | 118 - 122 |
| Phenyl C3/C5 (meta) | 128 - 130 |
| Phenyl C4 (para) | 125 - 128 |
Note: Chemical shifts can vary depending on the solvent and substitution patterns.
Table 3: Representative Mass Spectrometry Data for a this compound Derivative
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |
| ESI (+) | TOF | 145.076 | [M+H]⁺ |
| ESI (+) | TOF | 167.058 | [M+Na]⁺ |
| EI | Quadrupole | 144 | [M]⁺• |
| EI | Quadrupole | 117 | [M-HCN]⁺• |
| EI | Quadrupole | 90 | [C₆H₄N]⁺ |
| EI | Quadrupole | 77 | [C₆H₅]⁺ |
Note: m/z values are for the parent this compound. Fragmentation patterns will vary with substitution.
Experimental Protocols
Protocol 1: NMR Spectroscopy Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)[1]
Materials:
-
This compound derivative sample (5-10 mg)[2]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)[2]
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[2][3]
Procedure:
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]
-
The number of scans should be sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.
-
Protocol 2: Mass Spectrometry Analysis
Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.
A. Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry
Instrumentation:
-
Mass spectrometer equipped with an ESI source and a TOF analyzer.[2]
Materials:
-
This compound derivative sample
-
High-purity solvent (e.g., methanol, acetonitrile)[2]
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.[2]
-
-
Analysis:
B. Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.[2]
Procedure:
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific derivative).[2]
-
-
MS Conditions:
-
Analysis:
-
Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Analyze the resulting chromatogram for purity and the mass spectrum of the peak of interest for its fragmentation pattern, which can provide structural information.
-
Visualizations
Caption: Analytical workflow for this compound derivatives.
Caption: Common EI fragmentation of this compound.
References
Application Notes: In Vitro Efficacy Testing of 1-Phenylpyrazole Insecticides
Introduction
1-Phenylpyrazoles, such as fipronil and ethiprole, represent a significant class of broad-spectrum insecticides.[1] Their efficacy stems from a specific mode of action targeting the central nervous system (CNS) of insects.[2] These compounds are potent noncompetitive antagonists, or blockers, of the γ-aminobutyric acid (GABA)-gated chloride channel, an ionotropic receptor essential for inhibitory neurotransmission.[1][3] By binding within the channel pore, 1-phenylpyrazoles prevent the influx of chloride ions that normally occurs when GABA binds to its receptor. This blockade disrupts inhibitory signaling in the CNS, leading to neuronal hyperexcitability, paralysis, and eventual death of the insect.[2]
A critical feature of 1-phenylpyrazoles is their selective toxicity, exhibiting a much higher affinity for insect GABA receptors than for their mammalian counterparts.[2][3][4] This selectivity is a primary determinant of their safety profile for non-target organisms. For instance, fipronil's potency can be over 50 times greater on cockroach GABA receptors compared to rat GABAA receptors.[4][5] It is also important to consider that metabolic derivatives of the parent compound, such as fipronil sulfone, can be equally or even more toxic and may exhibit different selectivity profiles.[3][6][7]
To accurately characterize the efficacy, selectivity, and potential toxicity of novel 1-phenylpyrazole candidates, a series of robust in vitro assays are essential. These assays allow researchers to quantify the interaction of the compound with its molecular target, measure the functional consequences of this interaction, and assess its general cytotoxic effects. The core assays include radioligand binding studies to determine binding affinity, electrophysiological recordings to measure functional channel inhibition, and cell viability assays to evaluate cytotoxicity.
Quantitative Data Summary
The efficacy and selectivity of 1-phenylpyrazoles are quantified by comparing their inhibitory concentrations (IC50) against insect and vertebrate targets.
Table 1: GABA Receptor Binding Affinity of Fipronil and Metabolites (Data from [3H]EBOB radioligand displacement assays)
| Compound | Species/System | IC50 (nM) | Selectivity (Vertebrate/Insect) | Reference |
| Fipronil | Housefly | 3 - 12 | ~92 - 368x | [3] |
| Human/Vertebrate (avg) | 1103 | [3] | ||
| Fipronil Sulfone | Housefly | 3 - 12 | ~15 - 58x | [3] |
| Human/Vertebrate (avg) | 175 | [3] | ||
| Desulfinyl Fipronil | Housefly | 3 - 12 | ~11 - 43x | [3] |
| Human/Vertebrate (avg) | 129 | [3] |
Table 2: Functional Inhibition of GABA-Gated Chloride Channels (Data from whole-cell electrophysiology assays)
| Compound | Species/System | IC50 (nM) | Selectivity (Vertebrate/Insect) | Reference |
| Fipronil | Cockroach Neurons | 28 - 30 | ~53 - 59x | [4][5] |
| Rat GABAA Receptors | 1600 | [4] | ||
| Fipronil | Rat α1β2γ2L GABAA Receptor | 1100 (1.1 µM) | [8] |
Table 3: In Vitro Cytotoxicity of Fipronil and Metabolites
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| Fipronil | Human Neuronal (NT2) | Viability | General Cytotoxicity | > 62.5 | [9] |
| Human Neuronal (NT2) | Neurite Outgrowth | DNT Potential | 56.46 | [9] | |
| Fipronil Sulfone | Human Neuronal (NT2) | Viability | General Cytotoxicity | 43.04 | [9] |
| Human Neuronal (NT2) | Neurite Outgrowth | DNT Potential | 33.97 | [9] | |
| Fipronil Sulfone | Human Neuroblastoma (SH-SY5Y) | MTT / LDH | Cytotoxicity | 3 - 10 | [7] |
Visualized Mechanisms and Workflows
References
- 1. The Frequency and Spread of a GABA-Gated Chloride Channel Target-Site Mutation and Its Impact on the Efficacy of Ethiprole Against Neotropical Brown Stink Bug, Euschistus heros (Hemiptera: Pentatomidae) | MDPI [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effects of fipronil and its metabolites on PC12 cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fipronil sulfone induced higher cytotoxicity than fipronil in SH-SY5Y cells: Protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmental Neurotoxicity of Fipronil and Rotenone on a Human Neuronal In Vitro Test System - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-Phenylpyrazole in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrazole and its derivatives are foundational scaffolds in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the pyrazole ring system, coupled with the electronic and steric influence of the phenyl group, makes it a versatile precursor for constructing complex molecular architectures. These synthesized heterocycles, particularly fused pyrazole systems like pyrazolopyrimidines and pyrazolopyridines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, supported by quantitative data and visual diagrams of synthetic workflows and relevant biological pathways.
Synthetic Applications and Methodologies
The application of this compound in heterocyclic synthesis is broad, encompassing multicomponent reactions, cyclocondensation, and functional group transformations. These methods offer efficient routes to novel compounds with potential therapeutic applications.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are purine bioisosteres and are known to exhibit potent biological activities, including inhibition of various kinases. A common synthetic strategy involves the use of 5-amino-1-phenylpyrazole derivatives.
Experimental Protocol: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4-one and subsequent conversion to Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol outlines a two-step synthesis starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
-
A solution of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 mmol) in ethanolic potassium hydroxide (10%, 25 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature and then acidified with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid derivative.
Step 2: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4-one
-
The carboxylic acid from Step 1 (1 mmol) is heated under reflux with acetic anhydride (10 mL) for 2 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is filtered and dried to give the pyrazolo[3,4-d][1][2]oxazin-4-one.
Step 3: Synthesis of 3,6-Dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives
-
A mixture of the pyrazolo[3,4-d][1][2]oxazin-4-one (1 mmol) and the appropriate amine (e.g., p-nitroaniline) (1 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the final product.
Quantitative Data for Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The synthesized compounds were evaluated for their in vitro antitumor activity against the MCF-7 human breast adenocarcinoma cell line.[3]
| Compound ID | Substituent (R) | IC50 (µM) |
| 10a | H | 25 |
| 10b | 4-CH3 | 22 |
| 10c | 4-OCH3 | 20 |
| 10d | 4-Cl | 15 |
| 10e | 4-NO2 | 11 |
Experimental Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
References
Application Notes and Protocols: 1-Phenylpyrazole in the Development of GABA Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1-phenylpyrazole scaffold is a cornerstone in the development of non-competitive antagonists for the γ-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). Compounds based on this structure, most notably the insecticide fipronil, have been instrumental in both agrochemical applications and as research tools to probe the structure and function of the GABA-gated chloride channel.[1][2] These antagonists typically bind within the ion channel pore, physically blocking the flow of chloride ions and thereby inhibiting the receptor's function, leading to hyperexcitability of the nervous system.[2][3] This document provides an overview of the mechanism, structure-activity relationships, and key experimental protocols for studying this compound derivatives as GABA receptor antagonists.
Mechanism of Action: Non-Competitive Antagonism
1-Phenylpyrazoles act as non-competitive antagonists or negative allosteric modulators of the GABA_A receptor.[4] Unlike competitive antagonists that bind to the same site as GABA, 1-phenylpyrazoles bind to a distinct allosteric site located within the transmembrane domain of the receptor, specifically in the chloride ion channel pore.[5][6] This binding event stabilizes a closed or non-conducting state of the channel, even when GABA is bound to its orthosteric site. Fipronil, a representative compound, preferentially binds to the open state of the receptor, preventing the influx of chloride ions that would normally cause hyperpolarization of the neuron's membrane.[4] This blockade of inhibitory signaling results in uncontrolled neuronal excitation, which is the basis of its insecticidal activity and its utility as a research tool.[2]
Caption: GABA signaling pathway and its inhibition by this compound antagonists.
Structure-Activity Relationships (SAR)
The development of potent and selective this compound antagonists has been guided by extensive SAR studies. Key structural features influencing binding affinity and activity have been identified:
-
Phenyl Ring Substitution: The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring is critical for high potency.[7] A substituent at the 4-position, such as trifluoromethyl (as in fipronil) or ethynyl, also significantly enhances activity.[7][8]
-
Pyrazole Core:
-
N-2 Position: The nitrogen at position 2 of the pyrazole ring is believed to act as a hydrogen bond acceptor within the receptor binding site.[7]
-
C-3 Position: A cyano group at the 3-position contributes to binding affinity.[7]
-
C-4 Position: A bulky, hydrophobic group at the 4-position, such as trifluoromethylsulfinyl (fipronil) or tert-butyl, is crucial for potent antagonism.[7][8]
-
-
Selectivity: The differential affinity of 1-phenylpyrazoles for insect versus mammalian GABA receptors underpins their selective toxicity.[1][3] For instance, fipronil exhibits a much higher affinity for insect GABA receptors than for their vertebrate counterparts.[3] Some analogues, like the 4-cyclohexyl analogue of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole, have shown up to 185-fold greater selectivity for housefly versus rat receptors.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound derivatives from published studies.
Table 1: Inhibitory Potency of Phenylpyrazoles on [³H]EBOB Binding
| Compound | Species | Tissue | IC₅₀ (nM) | Reference |
| Fipronil | Housefly | Head Membranes | 2-20 | [1] |
| Fipronil | Mouse | Brain Membranes | 1700-10100 | [1] |
| Fipronil Analogue (Thioether) | Housefly | Head Membranes | 2-20 | [1] |
| Fipronil Analogue (Thioether) | Mouse | Brain Membranes | 1700-10100 | [1] |
| Fipronil Analogue (Sulfone) | Housefly | Head Membranes | 2-20 | [1] |
| Fipronil Analogue (Sulfone) | Mouse | Brain Membranes | 1700-10100 | [1] |
Note: [³H]EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate) is a radioligand that binds to the non-competitive antagonist site in the GABA-gated chloride channel.
Table 2: Electrophysiological Effects of Fipronil on GABA Receptors
| Receptor/Preparation | Fipronil Conc. | Effect | Quantitative Change | Reference |
| Rat Cerebellum Membranes | 1 µM | Inhibition of GABA Current | 33.0 ± 3.9% | [4] |
| Rat Cerebellum Membranes | 10 µM | Inhibition of GABA Current | 53.8 ± 7.5% | [4] |
| Rat Cerebellum Membranes | 100 µM | Inhibition of GABA Current | 58.8 ± 7.4% | [4] |
| Rat Dorsal Root Ganglion Neurons | 10 µM | Decrease in Mean Open Time | 11.4 ms to 7.8 ms | [10] |
| Rat Dorsal Root Ganglion Neurons | 10 µM | Increase in Mean Closed Time | 29.7 ms to 52.8 ms | [10] |
| Rat α1β2γ2L Receptors (HEK293) | 10 µM | Faster Current Decay | Time constant from 6644 ms to 577 ms | [11] |
Experimental Protocols & Workflows
Protocol 1: Radioligand Binding Assay for GABA Receptor Antagonists
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a this compound derivative) for the non-competitive antagonist binding site on the GABA_A receptor.
Objective: To determine the IC₅₀ value of a test compound by measuring its ability to displace a specific radioligand (e.g., [³H]EBOB) from GABA receptor preparations.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABA receptors in a suitable buffer (e.g., Tris-HCl). Perform a series of centrifugations to isolate the membrane fraction containing the receptors.[12] A thorough washing is crucial to remove endogenous GABA.[12]
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1-2 nM [³H]EBOB), and varying concentrations of the unlabeled test compound.
-
Control Groups:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known non-competitive antagonist (e.g., 10 µM fipronil) to saturate the binding sites.
-
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percentage inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol outlines the functional characterization of this compound antagonists using Xenopus oocytes expressing specific GABA_A receptor subtypes.
Objective: To measure the effect of a test compound on GABA-induced chloride currents and determine if it acts as an antagonist.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis in Xenopus oocytes.
Methodology:
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis. Prepare cRNA for the desired GABA_A receptor subunits (e.g., rat α1, β2, γ2L). Microinject the cRNA mixture into the oocytes and incubate them for 2-5 days to allow for receptor expression on the cell surface.[4][11]
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and voltage-clamp the membrane potential (e.g., at -60 mV).
-
Control Response: Obtain a stable baseline current. Apply a concentration of GABA that elicits a submaximal response (e.g., EC₅₀) and record the resulting inward chloride current. Wash the chamber with saline solution until the current returns to baseline.
-
Antagonist Application: Pre-incubate the oocyte with the test this compound compound for a set period (e.g., 1-2 minutes).
-
Co-application: While still in the presence of the test compound, co-apply the same EC₅₀ concentration of GABA. Record the peak amplitude of the inward current.
-
Data Analysis:
-
Calculate the percentage inhibition of the GABA-induced current by the test compound: (1 - (Current_with_compound / Current_control)) * 100%.
-
Repeat steps 3-5 with multiple concentrations of the test compound to generate a dose-response curve and calculate the IC₅₀ for functional inhibition.
-
To determine the mode of antagonism (competitive vs. non-competitive), generate full GABA dose-response curves in the absence and presence of a fixed concentration of the antagonist. A decrease in the maximal response (Emax) without a significant shift in the GABA EC₅₀ is characteristic of non-competitive antagonism.[4]
-
Overview of Synthesis
The synthesis of novel this compound analogues is central to developing new antagonists. A common and versatile method for creating the core 5-aminopyrazole scaffold involves the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile derivative.[13] This approach allows for significant diversity by varying the substituents on both the hydrazine and the nitrile starting materials.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 2. Fipronil – N-Phenylpyrazole Toxicity | Toxic Substances [u.osu.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
A Step-by-Step Guide to 1-Phenylpyrazole Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenylpyrazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. This document provides a detailed guide to the functionalization of this compound, focusing on modern synthetic methodologies. It includes detailed experimental protocols, quantitative data for key reactions, and visualizations of reaction workflows and relevant biological pathways.
Core Concepts in this compound Functionalization
The functionalization of this compound can be broadly categorized into two main approaches:
-
Classical Synthesis: This involves the construction of the pyrazole ring from acyclic precursors already bearing the desired functional groups. While effective, this method can sometimes lack the efficiency and flexibility of modern approaches.
-
Direct C-H Functionalization: This powerful strategy involves the direct modification of the C-H bonds on the pyrazole or the phenyl ring. Transition-metal catalysis, particularly with palladium and rhodium, has revolutionized this field, offering high regioselectivity and efficiency.[1][2]
This guide will primarily focus on direct C-H functionalization methods due to their increasing importance and utility in late-stage modification of complex molecules.
Key Functionalization Reactions
C-H Arylation
Direct C-H arylation is a powerful method for forging carbon-carbon bonds between the this compound core and various aryl groups. Palladium-catalyzed reactions are the most common and well-developed in this area.[1]
General Reaction Scheme:
Caption: Palladium-catalyzed C-H arylation of this compound.
Experimental Protocol: Palladium-Catalyzed C-3 Arylation of this compound
This protocol is adapted from a general procedure for the C-3 arylation of pyrazoles.[3]
-
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Celite
-
-
Procedure:
-
To a sealed tube, add Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), Cs₂CO₃ (1.0 equiv), this compound (1.0 equiv), and the aryl halide (2.0 equiv).
-
Add anhydrous toluene (to achieve a 0.25 M concentration of the limiting reagent).
-
Seal the tube and stir the reaction mixture at 160 °C for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Quantitative Data for C-3 Arylation of Indazoles and Pyrazoles (Representative Examples)
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 3-(4-Methoxyphenyl)-1-phenylpyrazole | 85 |
| 2 | 4-Iodotoluene | 3-(4-Tolyl)-1-phenylpyrazole | 93 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)-1-phenylpyrazole | 77 |
| 4 | 4-Bromobenzonitrile | 4-(1-Phenyl-1H-pyrazol-3-yl)benzonitrile | 64 |
Table adapted from data on arylation of related heterocycles, demonstrating typical yields.[3]
C-H Alkenylation
Direct C-H alkenylation introduces a vinyl group onto the this compound core. This reaction is valuable for the synthesis of precursors to more complex molecules and for creating compounds with interesting photophysical properties.
Experimental Protocol: Base-Mediated N-Alkenylation of Pyrazole
This protocol describes the synthesis of (Z)-styryl pyrazoles.[4]
-
Materials:
-
Pyrazole
-
Substituted alkyne (e.g., phenylacetylene)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a reaction vial, dissolve the pyrazole (0.5 mmol) and the alkyne (1.0 mmol) in DMSO (2.0 mL).
-
Add potassium hydroxide (2.0 equiv).
-
Seal the vial and heat the mixture at 120 °C for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data for N-Alkenylation of Pyrazole
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | (Z)-1-Styryl-1H-pyrazole | 74 |
| 2 | 1-Ethynyl-4-methylbenzene | (Z)-1-(4-Methylstyryl)-1H-pyrazole | 72 |
| 3 | 1-Ethynyl-4-methoxybenzene | (Z)-1-(4-Methoxystyryl)-1H-pyrazole | 75 |
Table adapted from Chemo-, Regio-, and Stereoselective N-Alkenylation of Pyrazoles/Benzpyrazoles Using Activated and Unactivated Alkynes.[4]
C-H Alkynylation
The introduction of an alkynyl group via C-H activation provides a versatile handle for further transformations, such as cycloadditions and coupling reactions. Copper-catalyzed alkynylation is a common method.
General Reaction Scheme:
Caption: Copper-catalyzed C-H alkynylation of this compound.
Experimental Protocol: Copper-Catalyzed N-Alkynylation of Pyrazoles
This protocol is based on a general procedure for the N-alkynylation of azoles.
-
Materials:
-
This compound
-
Alkynyl bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., PEG)
-
-
Procedure:
-
Combine this compound (1.0 equiv), alkynyl bromide (1.2 equiv), CuI (10 mol%), and a suitable ligand (20 mol%) in a reaction flask.
-
Add the base (2.0 equiv) and the solvent.
-
Heat the reaction mixture under an inert atmosphere at the desired temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Experimental Workflow
A typical workflow for the synthesis and purification of a functionalized this compound is depicted below.
Caption: General experimental workflow for this compound functionalization.
Application in Drug Discovery: Targeting Signaling Pathways
Functionalized 1-phenylpyrazoles are prominent in drug discovery, often acting as inhibitors of key signaling pathways implicated in diseases like cancer. One such critical pathway is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.
PI3K/AKT/mTOR Signaling Pathway and Inhibition by a Pyrazole Derivative
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a this compound derivative.[5][6][7]
Many pyrazole-based inhibitors target kinases within this pathway, such as AKT.[5] By blocking the activity of these kinases, they can halt the downstream signaling that leads to uncontrolled cell growth, making them promising anticancer agents.
Conclusion
The functionalization of this compound, particularly through direct C-H activation, offers a powerful and flexible platform for the synthesis of novel compounds with significant potential in drug discovery and materials science. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold. As our understanding of reaction mechanisms and catalytic systems continues to grow, we can expect even more innovative and efficient methods for this compound functionalization to emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 1-Phenylpyrazole in Neurological Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for investigating the neurological effects of 1-phenylpyrazole and its derivatives. The protocols detailed below are based on established methodologies and are intended to assist in the preclinical assessment of this class of compounds.
Introduction to 1-Phenylpyrazoles in Neuroscience
1-Phenylpyrazoles are a class of heterocyclic organic compounds with a wide range of biological activities. The most prominent member, fipronil, is a potent insecticide known for its neurotoxic effects, which are primarily mediated through the antagonism of the γ-aminobutyric acid (GABA)-A receptor.[1][2] This mechanism of action, which disrupts inhibitory neurotransmission and leads to neuronal hyperexcitability, makes 1-phenylpyrazoles valuable tools for studying GABAergic signaling and its role in neurological function and dysfunction.[1][2]
Beyond the well-characterized neurotoxicity of fipronil, recent research has highlighted the therapeutic potential of other this compound derivatives in various neurological disorders. These compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the pathophysiology of Alzheimer's disease.[3] Additionally, certain derivatives exhibit neuroprotective properties by mitigating neuroinflammation. This dual role of 1-phenylpyrazoles as both neurotoxic agents and potential neurotherapeutics underscores the importance of detailed experimental investigation.
Quantitative Data Summary
The following tables summarize the in vitro activity of various this compound derivatives against key neurological targets.
Table 1: Inhibitory Activity of Fipronil on GABA-A Receptors
| Compound | Target Receptor | IC50 (nM) | Species | Reference |
| Fipronil | GABA-A Receptor | 1600 | Rat | [1] |
| Fipronil | GABA-A Receptor | 30 | Cockroach | [1] |
| Fipronil | α1β2γ2L GABA-A Receptor | Micromolar range | Rat | [2] |
| Fipronil Sulfone | α1β2γ2L GABA-A Receptor | Micromolar range | Rat | [2] |
Table 2: Inhibitory Activity of this compound Derivatives on Acetylcholinesterase (AChE)
| Compound ID | Structure/Substitution | IC50 (µM) | pIC50 | Reference |
| 3e | N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine | - | 4.2 | [3] |
| 3j | (E)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-methoxybenzenamine | - | 4.14 | [3] |
| 3a | N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine | - | 3.90 | [3] |
| 3b | N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)ethanamine | - | 3.82 | [3] |
| 3c | N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)propan-1-amine | - | 3.75 | [3] |
| Donepezil (Standard) | - | - | 4.92 | [3] |
Table 3: Inhibitory Activity of this compound Derivatives on Monoamine Oxidase (MAO)
| Compound ID | Target | IC50 (µM) | Selectivity | Reference |
| 3f | MAO-B | - | Highly Selective | [3] |
| 3i | MAO-B | - | Selective | [3] |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Antagonism by this compound
The primary mechanism of action for neurotoxic 1-phenylpyrazoles like fipronil is the blockade of the GABA-A receptor chloride channel. This prevents the influx of chloride ions, thereby inhibiting the hyperpolarization of the postsynaptic neuron and leading to a state of hyperexcitability.
Caption: GABA-A receptor signaling and its blockade by this compound.
Experimental Workflow for Neurological Assessment
A typical workflow for assessing the neurological effects of a this compound derivative involves a combination of in vitro and in vivo assays.
Caption: Integrated workflow for neurological profiling of 1-phenylpyrazoles.
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to assess the effect of this compound derivatives on GABA-A receptor currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABA-A receptor subunits).
Materials:
-
Cultured neurons or transfected HEK293 cells
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2)
-
This compound compound stock solution (in DMSO)
-
GABA stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate cultured cells on coverslips suitable for microscopy.
-
Mount the coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the recording pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) to establish a baseline response.
-
Co-apply the this compound derivative with GABA and record the change in current amplitude.
-
Perform a dose-response analysis by applying a range of concentrations of the this compound derivative.
-
Analyze the data to determine the IC50 of the compound.
In Vivo Behavioral Assessment in Rodents
These protocols are designed to evaluate the effects of this compound derivatives on locomotor activity, anxiety-like behavior, and spatial memory in mice or rats.
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old. House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Allow at least one week of acclimatization before starting the experiments.
Drug Administration:
-
Dissolve the this compound derivative in a suitable vehicle (e.g., corn oil, DMSO/saline mixture).
-
Administer the compound via oral gavage or intraperitoneal injection at a predetermined time before the behavioral test (e.g., 30-60 minutes).
Purpose: To assess locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 40x40x40 cm) made of non-reflective material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 5-10 minutes).
-
Record the session using an overhead video camera.
-
After each trial, clean the arena with 70% ethanol to remove olfactory cues.
-
Analyze the video recordings for parameters such as total distance traveled, time spent in the center zone, and number of entries into the center zone.
Purpose: To assess anxiety-like behavior based on the conflict between the innate fear of open/elevated spaces and the drive to explore.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimatize the animals to the testing room.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Clean the maze with 70% ethanol between trials.
-
Analyze the recordings for the time spent in the open arms and the number of entries into the open arms.
Purpose: To assess spatial working memory.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Clean the maze between trials.
Post-Mortem Neurochemical and Biochemical Analysis
Following behavioral testing, brain tissue can be collected for further analysis.
Purpose: To quantify the levels of neurotransmitters such as dopamine and serotonin in specific brain regions (e.g., striatum, hippocampus).
Procedure:
-
Euthanize the animal and rapidly dissect the brain on ice.
-
Isolate the brain regions of interest.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.
-
Quantify neurotransmitter levels by comparing peak areas to those of known standards.
Purpose: To assess the levels of proteins involved in oxidative stress (e.g., superoxide dismutase, catalase) in brain tissue.
Procedure:
-
Extract proteins from brain tissue homogenates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the oxidative stress markers of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Properties of 1-Phenylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for a suite of cell-based assays to characterize the anticancer properties of 1-Phenylpyrazole derivatives. The methodologies outlined below are fundamental for determining cytotoxicity, elucidating mechanisms of action, and identifying molecular targets of this promising class of compounds.
Introduction to 1-Phenylpyrazoles in Cancer Research
The 1-phenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] These synthetic compounds have been shown to target various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial protein kinases.[2] The evaluation of novel this compound derivatives requires a systematic approach using a panel of in vitro cell-based assays to determine their therapeutic potential and understand their cellular and molecular mechanisms of action.[2]
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity (IC50) of this compound Derivatives in various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| PTA-1 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide | A549 | Lung Adenocarcinoma | 0.17 | [3] |
| Jurkat | Leukemia | 0.32 | [3] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.93 | [3] | ||
| 3f | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [4][5] |
| 7a | 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 | Liver Carcinoma | 6.1 | [6] |
| 7b | 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | HepG2 | Liver Carcinoma | 7.9 | [6] |
| Compound 2 | 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 | Lung Adenocarcinoma | 220.20 | [7][8] |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | MCF-7 | Breast Cancer | 25.2 - 37.2 | [9] |
| HCT-116 | Colon Cancer | ~37 | [9] | ||
| HepG2 | Liver Cancer | ~28 | [9] | ||
| Sorafenib | 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide | PLC/PRF/5 | Liver Cancer | 6.3 | [9] |
| HepG2 | Liver Cancer | 4.5 | [9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO.[1] Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[1] Incubate the plates for 24-72 hours.[1][4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using a dose-response curve.[1]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[9] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.[2] Treat the cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.[2]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the apoptosis detection kit.[2]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2] Incubate in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[2]
Cell Cycle Analysis
To investigate the effect of this compound derivatives on cell cycle progression, DNA content is analyzed by flow cytometry after staining with a fluorescent dye such as propidium iodide.[2]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 hours.[2]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[2]
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A (to prevent staining of RNA).[9] Incubate for 30 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Signaling Pathways Modulated by 1-Phenylpyrazoles
The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival.[9]
Induction of Apoptosis
Many this compound derivatives exert their anticancer effects by inducing apoptosis.[3] This programmed cell death can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases, such as caspase-3.
Cell Cycle Arrest
Certain this compound derivatives can halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[2] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing 1-Phenylpyrazole Synthesis Yields
This technical support center is designed for researchers, scientists, and professionals in drug development to navigate challenges in 1-phenylpyrazole synthesis. Below are troubleshooting guides and frequently asked questions to improve reaction yields and purity.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: I am getting a low yield or no desired this compound product. What are the common causes and how can I troubleshoot this?
Answer: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
-
Sub-optimal Reaction Conditions: The choice of solvent and catalyst is critical. For the common synthesis from 1,3-dicarbonyls and phenylhydrazine (Knorr synthesis), conditions can significantly impact yield. For instance, using a nano-ZnO catalyst has been reported to produce yields as high as 95%.[1][2] Reactions in N,N-dimethylacetamide (DMAc) at room temperature have also shown high yields, ranging from 59% to 98%.[3]
-
Side Reactions: The decomposition of phenylhydrazine can lead to the formation of tars, reducing the yield of the desired product. Running the reaction under an inert atmosphere, such as nitrogen, can help minimize this decomposition.[3]
-
Formation of Pyrazolium Salts: Under strongly acidic conditions, the basic nitrogen of the pyrazole ring can be protonated, forming a pyrazolium salt.[3] This can complicate work-up and reduce the yield of the free base. To avoid this, use a minimal amount of acid catalyst and neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) before extraction.[3]
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of 1,3- and 1,5-disubstituted pyrazole isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge in the Knorr pyrazole synthesis.[3][4] Selectivity is governed by the interplay of electronic and steric factors of the reactants, along with the reaction conditions.
-
pH Control: The pH of the reaction medium is a critical factor.[3]
-
Neutral or Basic Conditions: The more nucleophilic nitrogen of phenylhydrazine (N1, further from the phenyl group) preferentially attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[3]
-
Acidic Conditions: Protonation of the more basic nitrogen of phenylhydrazine can occur, leading the other nitrogen atom to initiate the attack, which can alter the isomeric ratio.[3]
-
-
Solvent Effects: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the hydrazine, thereby affecting regioselectivity. A regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved with high yields by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide (DMAc).[3]
-
Temperature: Lowering the reaction temperature can sometimes favor one isomer by capitalizing on small differences in the activation energies of competing reaction pathways.[3]
-
Substituent Effects:
-
Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl will generally direct the initial attack of phenylhydrazine to the less sterically hindered carbonyl group.[3]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3]
-
If a mixture of isomers is still obtained, separation by column chromatography on silica gel is the most common method, though it may require careful optimization of the eluent system.[3]
Problem 3: The Reaction Stops at the Pyrazoline Intermediate
Question: My starting materials are consumed, but I've isolated a pyrazoline instead of the expected pyrazole. How do I convert the pyrazoline to the final product?
Answer: The synthesis, particularly from chalcones, often proceeds through a pyrazoline intermediate, which must be oxidized to form the aromatic pyrazole.[3] If the reaction conditions are not sufficiently oxidizing, the pyrazoline may be the main product isolated.
-
Confirmation: First, confirm the formation of the pyrazoline by NMR spectroscopy. Pyrazolines will exhibit characteristic signals for non-aromatic, saturated protons in the five-membered ring, which are absent in the aromatic pyrazole product.[3]
-
Oxidation: Several methods can be employed for the oxidative aromatization of pyrazolines:
-
In situ Oxidation with Bromine: One-pot condensations to form pyrazoline intermediates can be followed by in situ oxidation with bromine to afford pyrazoles in very good yields.
-
DMSO under Oxygen: A milder oxidation protocol involves heating the pyrazoline in DMSO under an oxygen atmosphere.[5]
-
Electrochemical Oxidation: An electrochemical approach using sodium chloride as a redox mediator offers a sustainable method for converting pyrazolines to pyrazoles.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis?
A1: Besides the formation of regioisomers, other potential side products include:
-
Hydrazones: Incomplete cyclization can lead to the isolation of hydrazone intermediates.[3]
-
Pyrazolium Salts: Under highly acidic conditions, the pyrazole product can be protonated to form pyrazolium salts, which can affect isolation and purification.[3] It is advisable to neutralize the reaction mixture before extraction to avoid this.[3]
Q2: How can I purify my crude this compound product effectively?
A2: Purification can often be challenging.
-
Crystallization: If the product is a solid, recrystallization is a good option. Finding a suitable solvent that dissolves the compound when hot but sparingly at room temperature is key.[6] If the product is an oil, it may be due to impurities. Try triturating with a non-polar solvent like cold hexanes to induce crystallization.[6]
-
Column Chromatography: This is a common method for purifying pyrazoles.[3] However, the basic nature of the pyrazole nitrogen atoms can lead to strong interactions with acidic silica gel, causing streaking and poor separation.[6] It is often recommended to deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base like triethylamine (~0.5-1%).[6] Alternatively, using a neutral stationary phase like alumina can be beneficial.[6]
Q3: How can I distinguish between the 1,3- and 1,5-disubstituted pyrazole isomers using NMR?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The chemical shift of the proton at the 4-position of the pyrazole ring can differ between the two isomers. The chemical shifts of the protons on the substituents at the 3- and 5-positions will also be different.[3]
-
2D NMR: Two-dimensional NMR experiments like NOESY can show through-space correlations between the N-phenyl protons and protons on the pyrazole ring, helping to establish their relative proximity and thus assign the correct isomeric structure.[4] HMBC experiments can also provide definitive structural assignments through long-range proton-carbon couplings.[4]
Data Presentation
Table 1: Influence of Reaction Conditions on Yield in Phenylhydrazine-based Pyrazole Synthesis
| Hydrazine | Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 95% | [1][2] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63% | [1] |
| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98% | [1][7] |
| Phenylhydrazine | α,β-Unsaturated Ketone (Chalcone) | Acetic acid, Iodine | Not specified | 70% | [1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
This protocol is adapted for enhanced regioselectivity.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in N,N-dimethylacetamide (DMAc).
-
Reagent Addition: Add the arylhydrazine (1 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of Pyrazolines from Chalcones and Subsequent Oxidation
This two-step protocol is common for substrates derived from chalcones.[8]
-
Pyrazoline Synthesis:
-
Dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[8][9]
-
Add phenylhydrazine (1.1 equivalents).
-
Reflux the mixture for an appropriate time (typically 2-4 hours), monitoring by TLC.[8]
-
Cool the reaction mixture, which may cause the pyrazoline product to precipitate. If not, pour into ice-cold water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry. The product can be recrystallized from ethanol.[9]
-
-
Oxidation to Pyrazole:
-
Dissolve the synthesized pyrazoline in DMSO.
-
Heat the solution under an oxygen atmosphere until TLC analysis indicates complete conversion to the pyrazole.
-
Cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Purify the product using standard techniques.
-
Visualizations
Caption: Workflow for the Knorr synthesis of 1-phenylpyrazoles.
Caption: Decision logic for improving regioselectivity in pyrazole synthesis.
Caption: Oxidation methods for converting pyrazolines to pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 1-Phenylpyrazole Derivatives in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-phenylpyrazole derivatives during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many this compound derivatives is primarily due to their chemical structure. The presence of the phenyl group and other lipophilic substituents contributes to a hydrophobic nature, making them less soluble in aqueous assay buffers. The rigid structure of the pyrazole ring can also lead to strong crystal lattice energy, which requires significant energy to overcome for dissolution.
Q2: How can poor solubility of my this compound compound affect my assay results?
A2: Poor solubility can lead to several significant issues in assays:
-
Underestimation of Potency: If the compound precipitates, the actual concentration in the assay medium will be lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., higher IC50 values).
-
Poor Reproducibility: Inconsistent precipitation can lead to high variability in results between experiments.
-
False Negatives: The compound may appear inactive if its concentration in solution is below the effective concentration required to elicit a biological response.
-
Assay Interference: Precipitated compound particles can interfere with assay detection methods, such as light scattering in optical assays.
Q3: What are the initial steps to take when I suspect my this compound derivative has solubility issues?
A3: Start with a visual inspection of your stock solution and the final assay solution. Look for any signs of precipitation, such as cloudiness, Tyndall effect (light scattering), or visible particles. If you are using a multi-well plate, inspect the wells under a microscope. If precipitation is observed, it is crucial to address the solubility before proceeding with the assay.
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer.
This is a common phenomenon known as "solvent shock," where the compound crashes out of solution when the solvent environment changes from a high-concentration organic stock to a predominantly aqueous buffer.
| Potential Cause | Recommended Solution |
| High final DMSO concentration | Keep the final DMSO concentration in the assay below 1%, and ideally below 0.1%, to minimize its effect on compound solubility and potential cellular toxicity.[1] |
| Rapid change in solvent polarity | Instead of a single dilution step, perform a serial dilution of the DMSO stock in the aqueous buffer. This gradual change in the solvent environment can help maintain solubility. |
| Concentration exceeds kinetic solubility | Determine the kinetic solubility of your compound in the specific assay buffer to identify the maximum achievable concentration without precipitation. |
Issue 2: Compound precipitates over time during the assay incubation.
Precipitation can occur during the course of an experiment due to various factors.
| Potential Cause | Recommended Solution |
| Temperature changes | Ensure that all solutions, including the assay buffer and compound dilutions, are pre-warmed to the assay temperature before mixing. |
| Interaction with assay components | Components in the assay medium, such as proteins or salts, can interact with the compound and reduce its solubility. Consider using a simplified buffer system if possible, or employ solubilizing agents. |
| pH shifts | The pH of the medium can affect the ionization state and solubility of the compound. Ensure the buffer system is robust enough to maintain a stable pH throughout the experiment. |
Strategies for Enhancing Solubility
Co-solvents
The use of water-miscible organic solvents in the final assay buffer can significantly improve the solubility of hydrophobic compounds.
Quantitative Data: Solubility of Fipronil in Water and Organic Solvents
| Solvent | Solubility (at 20°C) |
| Water (pH 5) | 1.9 mg/L[2][3] |
| Water (pH 9) | 2.4 mg/L[2][3] |
| Distilled Water | 1.9 mg/L[2] |
| Acetone | 545.9 g/L[2] |
| Dichloromethane | 22.3 g/L[2] |
| Hexane | 0.028 g/L[2] |
| Toluene | 3.0 g/L[2] |
Experimental Protocol: Preparing a this compound Derivative using a Co-solvent
-
Prepare a high-concentration stock solution: Dissolve the this compound derivative in 100% DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved; gentle warming (to 37°C) and vortexing can be used.
-
Perform serial dilutions: If lower concentrations are needed, perform serial dilutions of the stock solution in 100% DMSO.
-
Dilute into aqueous buffer: To prepare the final working solution, add a small volume of the DMSO stock (or diluted stock) to the pre-warmed aqueous assay buffer. The final DMSO concentration should ideally be below 0.5%.[4]
-
Mix thoroughly: Immediately after adding the DMSO stock, vortex the solution gently to ensure rapid and uniform mixing.
-
Visual inspection: Visually inspect the final solution for any signs of precipitation before adding it to the assay.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like this compound derivatives, forming inclusion complexes that are more water-soluble.[1]
Quantitative Data: Solubility Enhancement of Celecoxib with Cyclodextrins
| Cyclodextrin (CD) | Molar Ratio (Celecoxib:CD) | Fold Increase in Dissolution Rate (compared to pure drug) | Apparent Stability Constant (Kc, M-1) |
| β-Cyclodextrin | 1:1 | - | 341.5 - 881.5[5][6] |
| β-Cyclodextrin | 1:3 | 20-fold[7] | 665.0[7] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:3 | 21-fold[7] | 474.3[7] |
Experimental Protocol: Solubilization using Cyclodextrins (Kneading Method)
-
Prepare a cyclodextrin paste: Place the desired molar ratio of the this compound derivative and the cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) in a mortar.
-
Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to the mortar to form a thick paste.
-
Knead the mixture: Knead the paste thoroughly for 30-60 minutes.
-
Dry the complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.
-
Pulverize and sieve: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Dissolve in aqueous buffer: The resulting powder is the drug-cyclodextrin inclusion complex, which can then be dissolved in the aqueous assay buffer.
Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds. Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are commonly used in biological assays as they are generally less denaturing to proteins than ionic surfactants.[8]
Quantitative Data: Solubility Enhancement of Celecoxib with Non-ionic Surfactants
| Surfactant (5% solution) | Solubility of Celecoxib (µg/mL) | Fold Increase vs. Water (2.0 ± 0.1 µg/mL) |
| Cremophor® RH 40 | 1434.7 ± 16.4 | ~717 |
| Labrasol® | 1024.1 ± 27.9 | ~512 |
| Soluplus® | 823.1 ± 30.7 | ~412 |
| Poloxamer 407 | 622.4 ± 22.0 | ~311 |
| Ryoto Sugar Ester P-1670 | 407.5 ± 0.6 | ~204 |
| Ryoto Sugar Ester L-1695 | 329.3 ± 7.2 | ~165 |
| (Data from a study on solid dispersions containing non-ionic surfactants)[9] |
Experimental Protocol: Using Surfactants to Prevent Precipitation
-
Determine the critical micelle concentration (CMC): If not known, determine the CMC of the chosen surfactant in your assay buffer. The surfactant concentration should be above its CMC to ensure micelle formation.
-
Prepare a surfactant-containing buffer: Add the surfactant to the assay buffer at a concentration above its CMC (e.g., 0.01% - 0.1% w/v for many common non-ionic surfactants).
-
Prepare the compound solution: Prepare a high-concentration stock of the this compound derivative in DMSO.
-
Dilute into the surfactant buffer: Dilute the DMSO stock directly into the surfactant-containing buffer. The micelles will help to solubilize the compound and prevent precipitation.
-
Equilibrate: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) before adding it to the assay.
Mandatory Visualizations
Signaling Pathways
Below are diagrams of signaling pathways relevant to the mechanism of action of two well-known this compound derivatives, celecoxib and fipronil.
Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action.
Caption: Fipronil's mechanism of action on insect neuronal receptors.
Experimental Workflow
Caption: A logical workflow for addressing solubility issues of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. coromandel.biz [coromandel.biz]
- 3. Fipronil Technical Fact Sheet [npic.orst.edu]
- 4. benchchem.com [benchchem.com]
- 5. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. biomedres.us [biomedres.us]
- 9. Development and Evaluation of Poorly Water-Soluble Celecoxib as Solid Dispersions Containing Nonionic Surfactants Using Fluidized-Bed Granulation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the N-arylation of pyrazoles
Welcome to the technical support center for the N-arylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-arylation of pyrazoles?
The main challenges in the N-arylation of pyrazoles stem from several factors:
-
Regioselectivity: For unsymmetrical pyrazoles, controlling which of the two pyrazole nitrogen atoms is arylated can be difficult.[1]
-
Steric Hindrance: Bulky substituents on either the pyrazole ring or the aryl halide can impede the reaction.[1]
-
Competing N-arylation: The presence of other nucleophilic nitrogen atoms, such as exocyclic amino groups, can lead to the formation of side products.[1]
-
Mono- versus Di-arylation: Achieving selective mono-arylation can be challenging, as di-arylation may occur, especially with highly reactive aryl halides.[1]
-
Catalyst Inhibition: Certain functional groups on the substrates can chelate to the metal catalyst, leading to inhibition or altered reactivity.[1]
Q2: Which catalytic system is generally preferred for the N-arylation of pyrazoles: Palladium or Copper?
Both palladium-catalyzed (Buchwald-Hartwig amination) and copper-catalyzed (Ullmann condensation) systems are effective for the N-arylation of pyrazoles.[1][2] The choice depends on the specific substrates and desired outcome:
-
Palladium-catalyzed reactions often offer milder reaction conditions and broader functional group tolerance. Ligands like tBuBrettPhos have shown high efficiency.
-
Copper-catalyzed reactions are a classic method and can be more cost-effective.[2][3][4][5] Diamine ligands are commonly used with copper catalysts to achieve good yields.[2][3][4][5] Interestingly, in cases of competing N-arylation (e.g., in aminopyrazoles), copper-catalyzed Ullmann reactions can selectively lead to the arylation of the endocyclic nitrogen atoms, complementing palladium catalysis which may favor the exocyclic amino group.[6]
Q3: How do I improve regioselectivity in the N-arylation of unsymmetrical pyrazoles?
Achieving high regioselectivity is a common challenge.[7] The outcome is influenced by steric and electronic factors:
-
Steric Hindrance: Alkylation and arylation generally favor the less sterically hindered nitrogen atom.[7] For instance, if a bulky substituent is at the 3-position, the incoming aryl group will preferentially add to the N1 position.
-
Catalyst and Ligand Choice: The steric and electronic properties of the ligand can significantly influence regioselectivity.[1] Experimenting with different ligands is crucial.
-
Protecting Groups: In some cases, using a protecting group on one of the nitrogen atoms can direct the arylation to the desired position.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-arylation of pyrazoles in a question-and-answer format.
Problem 1: Low or No Conversion to the N-arylated Product.
Q: I am not observing any product formation, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Conversion
Caption: Troubleshooting workflow for low or no product conversion.
-
Inadequate Base: The base must be strong enough to deprotonate the pyrazole N-H.[1]
-
Solution: Switch to a stronger base such as Cs₂CO₃, K₃PO₄, or NaH.[7] Ensure the use of anhydrous conditions as water can quench the base.
-
-
Sub-optimal Solvent: The solvent must be anhydrous and capable of dissolving all reaction components.[1]
-
Solution: Common anhydrous solvents for N-arylation include toluene, dioxane, and DMF.[1] The polarity of the solvent can influence the reaction rate.
-
-
Low Reaction Temperature: N-arylation of sterically hindered substrates often requires elevated temperatures.[1]
-
Solution: Incrementally increase the reaction temperature while monitoring for any decomposition of starting materials or products.
-
-
Catalyst/Ligand Issues: The catalyst may be inactive or the ligand may not be suitable for the specific substrate.
-
Solution: Use fresh catalyst and screen a variety of ligands with different steric and electronic properties.
-
Problem 2: Formation of Multiple Products (Regioisomers or Side-products).
Q: My reaction is producing a mixture of N1 and N2 arylated isomers, or I am observing arylation on other parts of my molecule. How can I improve the selectivity?
A: The formation of multiple products is a common issue, especially with substituted pyrazoles or molecules with multiple nucleophilic sites.
Logical Flow for Improving Reaction Selectivity
Caption: Strategies for improving reaction selectivity.
-
Competing N-arylation on Amino Groups:
-
Solution 1: Protect the amino groups with a suitable protecting group (e.g., Boc, Ac) before the N-arylation reaction. The protecting group can be removed in a subsequent step.[1]
-
Solution 2: Lowering the reaction temperature may increase the selectivity for pyrazole N-arylation over amino group arylation.[1]
-
Solution 3: The choice of catalyst can influence the site of arylation. Copper-catalyzed Ullmann reactions have been reported to selectively arylate the endocyclic nitrogen atoms in the presence of an exocyclic primary amino group.[6]
-
-
Formation of Regioisomers:
-
Solution: As previously mentioned, steric hindrance plays a key role. Arylation will generally favor the less sterically hindered nitrogen. The choice of ligand is also critical and screening different ligands is recommended.
-
Problem 3: Di-arylation Product is Observed.
Q: I am getting a significant amount of di-arylated product. How can I favor mono-arylation?
A: Achieving selective mono-arylation can be challenging, especially with reactive aryl halides.[1]
-
Solution 1: Carefully control the stoichiometry of the aryl halide. Using a slight excess of the pyrazole substrate may favor mono-arylation.[1]
-
Solution 2: Use a less reactive aryl halide if possible (e.g., aryl bromide instead of aryl iodide).[1]
-
Solution 3: Reduce the reaction temperature and/or time to minimize the formation of the di-arylated product.[1] Monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-arylated product is maximized.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the N-arylation of pyrazoles based on literature findings.
Table 1: Copper-Catalyzed N-Arylation of Pyrazoles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Yield (%) | Reference |
| CuI / N,N'-dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | Aryl Iodide/Bromide | 75-95 | [2] |
| CuI / (S)-pyrrolidinylmethylimidazole | Cs₂CO₃ | Toluene | 110 | Aryl Bromide/Chloride | 80-98 | [8] |
| Cu₂O / N-ligand-B | Cs₂CO₃ | DMF | 120-140 | Aryl Iodide | High | [9] |
| Salen-Cu(II) | NaOH | DMSO | 100 | Aryl Iodide/Bromide | 77-95 | [10] |
Table 2: Palladium-Catalyzed N-Arylation of Pyrazoles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Yield (%) | Reference |
| Pd₂(dba)₃ / tBuBrettPhos | K₃PO₄ | Toluene | 100 | Aryl Triflates | 80-95 | [11] |
Experimental Protocols
General Protocol for Copper-Diamine-Catalyzed N-Arylation of Pyrazoles
This protocol is adapted from the work of Buchwald and colleagues.[2][12]
Experimental Workflow
Caption: General experimental workflow for N-arylation.
-
Reaction Setup: To a resealable Schlenk tube, add CuI (5-10 mol%), the pyrazole (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle two more times.
-
Reagent Addition: Add the anhydrous solvent (e.g., dioxane), the aryl halide (1.2 equiv), and the diamine ligand (10-20 mol%) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Note on Microwave-Assisted Synthesis:
Microwave-assisted synthesis can significantly reduce reaction times for N-arylation of pyrazoles, often completing within minutes.[13][14] This method is particularly effective for preparing 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile or α-cyanoketones in an acidic aqueous medium.[13][14] Typical conditions involve heating the reactants in 1 M HCl at 150 °C in a microwave reactor for 10-15 minutes.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for 1-Phenylpyrazole purification by chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of 1-phenylpyrazole and its derivatives by chromatography.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | Incorrect mobile phase polarity. | Optimize the solvent system. For normal-phase chromatography on silica gel, a mixture of hexane and ethyl acetate is common. Start with a low polarity mixture (e.g., 19:1 hexane/ethyl acetate) and gradually increase the polarity.[1][2] For reverse-phase HPLC, a mixture of acetonitrile and water is often used.[3][4] |
| Co-elution of isomers. | The synthesis of substituted pyrazoles can result in regioisomers, which may have very similar polarities.[5][6] Consider using a longer column, a shallower gradient, or a different stationary phase to improve resolution.[5] | |
| Column overloading. | The amount of crude material is too high for the column size. As a general rule, use 50-100 times the weight of silica gel to the weight of the crude product for column chromatography.[1] If you suspect overloading in HPLC, dilute your sample and reinject.[7] | |
| Peak Broadening or Tailing in HPLC | Secondary interactions with the stationary phase. | For basic compounds like pyrazoles, interactions with residual silanols on the silica can cause tailing.[7] Adding a small amount of a modifier like triethylamine to the mobile phase can mitigate this. For reverse-phase, adjusting the pH of the mobile phase to be at least 1.5-2 pH units away from the analyte's pKa can ensure a single ionic form and improve peak shape.[7] |
| Extra-column volume. | Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume.[7] | |
| Sample solvent incompatibility. | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed, inject the smallest possible volume.[7] | |
| Compound Not Eluting from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. If the compound is still not eluting, consider a stronger solvent system. |
| Compound decomposition on silica. | Some compounds are unstable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[8] If instability is an issue, consider using a different stationary phase like alumina or a deactivated silica gel.[8] | |
| Irregular Flow Rate or High Backpressure | Clogged frit or column. | This can be caused by precipitated sample or fine particles from the silica.[9] Ensure your sample is fully dissolved and consider filtering it before loading. If the column is clogged, it may need to be repacked or replaced. |
| Air bubbles in the system. | Thoroughly degas your solvents before use. If you see bubbles in the column, you may need to repack it. | |
| Product is Contaminated with an Isomeric Impurity | Incomplete separation of regioisomers. | The synthesis of 1-phenylpyrazoles from unsymmetrical dicarbonyl compounds can lead to the formation of regioisomers.[5][6] These can be difficult to separate. Column chromatography on silica gel is the most common method for their separation.[5][6] Careful optimization of the mobile phase is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for the column chromatography of this compound on silica gel?
A1: A common starting point for the purification of phenylpyrazole derivatives is a non-polar mixture, such as hexane/ethyl acetate in a 19:1 ratio.[1][2] The polarity can then be gradually increased by adding more ethyl acetate to elute the desired compound.
Q2: My this compound derivative is a solid. How should I load it onto the column?
A2: There are two common methods for loading a solid sample. You can dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and apply it to the top of the column.[1] Alternatively, you can use a dry loading technique: dissolve the crude product in a solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1]
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-Layer Chromatography (TLC) is used to monitor the separation.[3] Collect fractions of the eluent and spot them on a TLC plate. By comparing the spots to your crude material and a pure standard (if available), you can identify which fractions contain your desired product.
Q4: I see two spots on the TLC that are very close together. What could they be?
A4: If your synthesis involved an unsymmetrical starting material, you might have formed regioisomers.[5][6] These isomers often have very similar Rf values and can be challenging to separate.
Q5: Can I use reverse-phase chromatography for this compound purification?
A5: Yes, reverse-phase high-performance liquid chromatography (HPLC) is a suitable method for analyzing and purifying this compound.[4] A common mobile phase is a mixture of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid.[3][4]
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
This protocol is a general guideline and may need to be optimized for specific derivatives.
1. Preparation of the Stationary Phase (Slurry Packing):
- Weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product).[1]
- In a beaker, make a slurry of the silica gel with your initial, low-polarity mobile phase (e.g., hexane).
- Secure a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.
- Pour the silica gel slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.
2. Sample Loading:
- Wet Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent and carefully apply it to the top of the silica bed.[1]
- Dry Loading: Dissolve the crude product, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1]
3. Elution:
- Carefully add the mobile phase to the top of the column.
- Begin elution by opening the stopcock. Start with a low-polarity solvent system (e.g., hexane/ethyl acetate 19:1).[2]
- Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, you can increase the percentage of ethyl acetate in hexane.[1]
4. Fraction Collection and Analysis:
- Collect the eluting solvent in fractions.
- Analyze the fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical parameters for the chromatographic purification of phenylpyrazole derivatives.
| Parameter | Column Chromatography | HPLC |
| Stationary Phase | Silica gel (40-63 µm)[1] | C18 reverse-phase (5 µm)[3] |
| Mobile Phase | Hexane/Ethyl Acetate (gradient)[1][2] | Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% formic or phosphoric acid[3] |
| Flow Rate | Gravity or low pressure | 1.0 mL/min[3] |
| Detection | TLC with UV visualization | UV at 254 nm[3] |
Diagrams
Troubleshooting Workflow for this compound Purification
Caption: A flowchart for troubleshooting common issues in this compound chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Strategies to reduce by-product formation in 1-Phenylpyrazole synthesis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of 1-Phenylpyrazole and related derivatives.
Frequently Asked Questions (FAQs)
Issue 1: Formation of Regioisomeric By-products
Question: My reaction is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity for the desired 1,3-substituted product over the 1,5-isomer?
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, arising from the reaction of the two different nitrogen atoms of phenylhydrazine with the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound.[1][2] The selectivity is highly dependent on reaction conditions.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. Aprotic dipolar solvents are known to give better results than polar protic solvents like ethanol.[2] Solvents such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) can significantly enhance regioselectivity.[1][2]
-
Control Reaction Temperature: Running the reaction at room temperature can favor the formation of one isomer by leveraging small differences in activation energies.[1]
-
pH and Catalyst Control:
-
Neutral/Basic Conditions: The nitrogen atom further from the phenyl group is more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.[1]
-
Acidic Conditions: Protonation of the more basic nitrogen can occur, leading the other nitrogen to initiate the attack, thus altering the isomeric ratio.[1] Use only the minimum amount of acid catalyst required.
-
-
Consider Substituent Effects:
-
Steric Hindrance: A bulky group on the 1,3-dicarbonyl will generally direct the initial attack to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Issue 2: Incomplete Reaction and Intermediate Formation
Question: My final product appears to be a pyrazoline or a hydrazone, not the fully aromatized pyrazole. How can I drive the reaction to completion?
Answer: Incomplete cyclization or aromatization can lead to the isolation of hydrazone or pyrazoline intermediates.[1]
Troubleshooting Steps:
-
Confirm Intermediate Formation: Characterize the product using NMR spectroscopy. Pyrazolines will show characteristic signals for non-aromatic, saturated protons, which are absent in the final pyrazole.[1]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to ensure all starting materials have been consumed. If the reaction has stalled, consider increasing the temperature or adding more catalyst.[1]
-
Promote Aromatization: The conversion of a pyrazoline intermediate to the final pyrazole is an oxidation step. If you have isolated the pyrazoline, you may need to introduce a mild oxidizing agent or adjust the reaction conditions (e.g., exposure to air over time, higher temperature) to facilitate aromatization.[1]
-
Prevent Hydrazine Decomposition: Phenylhydrazine can decompose, especially at higher temperatures, leading to lower yields and tar formation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.[1]
Issue 3: Formation of Salt By-products
Question: I'm observing the formation of pyrazolium salts in my product. How can I prevent this?
Answer: Pyrazolium salts typically form under strongly acidic conditions when the basic nitrogen atom of the pyrazole ring gets protonated.[1] This can complicate the work-up and purification process.
Troubleshooting Steps:
-
Minimize Acid Catalyst: Use only the minimum catalytic amount of acid necessary to promote the reaction.
-
Use Neutral or Basic Conditions: If the specific reaction allows, performing the synthesis under neutral or basic conditions will prevent the formation of these salts.[1]
-
Neutralize Before Work-up: Before extraction, carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to deprotonate any pyrazolium salts that may have formed.
Issue 4: Product Purification and Isolation
Question: My final product is an oil that won't crystallize, or it is a discolored (yellow/brown) solid. What purification strategies should I use?
Answer: Purification issues are often caused by residual impurities, solvents, or oxidized side products.
Troubleshooting Steps:
-
For Oily Products:
-
Assess Purity: Analyze a sample by TLC or LC-MS. If significant impurities are present, column chromatography is necessary before attempting crystallization.[3]
-
Induce Crystallization: If the product is pure but oily, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
-
Trituration: Add a solvent in which the desired product is insoluble (e.g., cold hexanes or diethyl ether) and stir or sonicate the mixture. This can wash away soluble impurities and induce solidification of the product.[3]
-
-
For Discolored Products:
-
Identify Cause: A yellow or brown color often indicates oxidized impurities, as the hydrazinyl group can be sensitive to air.[3]
-
Recrystallization with Decolorization: Dissolve the crude product in a minimal amount of a hot solvent. Add a small amount of activated charcoal to adsorb colored impurities, heat for a few minutes, and perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to obtain pure crystals.[3]
-
-
Column Chromatography:
-
Caution with Silica Gel: The basic nitrogen atoms in pyrazoles can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[3]
-
Recommended Method: Deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a base like triethylamine (~1%). Alternatively, use a neutral stationary phase like alumina.[3]
-
Data Presentation
Table 1: Influence of Reaction Conditions on Yield & Regioselectivity
| 1,3-Dicarbonyl Compound | Phenylhydrazine | Solvent / Catalyst | Temperature | Outcome | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Not Specified | High yield of 1,3,5-substituted pyrazole | 95% | [2] |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide (DMAc) | Room Temp | High regioselectivity for 1,3-isomer | 59-98% | [1] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol | Room Temp | Equimolar mixture of regioisomers | ~75% (total) | [2] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | DMAc / HCl | Not Specified | High selectivity (98:2) for one isomer | 74-77% | [2] |
| 1,3-Dicarbonyls | Phenylhydrazine | Ionic Liquid ([EMIm]Cl) | Room Temp | Good to excellent yields | Moderate to Good |
Experimental Protocols
Protocol 1: Regioselective Synthesis using DMAc
This protocol is adapted from methodologies that report high regioselectivity.[1][2]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in N,N-dimethylacetamide (DMAc), add the arylhydrazine (1.0 equivalent).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and dry it. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-aryl-substituted pyrazole.
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid pyrazole product.[3]
-
Solvent Selection: Choose a solvent that dissolves the compound when hot but in which it is poorly soluble at room temperature. Common choices include ethanol, methanol, or acetone, often mixed with water.[3]
-
Dissolution: Place the crude solid in a flask and add a minimum amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities or charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[3]
Visualizations
Diagrams of Pathways and Workflows
Caption: Reaction pathway for controlling regioselectivity in this compound synthesis.
Caption: General synthesis workflow showing key intermediates and common by-product pathways.
Caption: Troubleshooting flowchart for identifying and resolving synthesis issues.
References
Technical Support Center: Refining Assay Parameters for Consistent 1-Phenylpyrazole Activity Measurement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the consistent measurement of 1-Phenylpyrazole activity. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how is it typically measured?
A1: The primary mechanism of action for insecticidal 1-Phenylpyrazoles, like the well-studied compound fipronil, is the blockade of GABA-gated chloride channels (GABA-A receptors) in the central nervous system of insects.[1][2][3] This antagonism prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and death of the insect.[2][3] The activity is typically measured using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing insect GABA receptors, or radioligand binding assays.[4][5]
Q2: I am observing inconsistent results in my insect cell line cytotoxicity assays (e.g., MTT assay) with this compound. What are the potential causes?
A2: Inconsistent results in cytotoxicity assays with this compound can stem from several factors:
-
Compound Precipitation: this compound and its derivatives can be hydrophobic and may precipitate in aqueous cell culture media, especially at higher concentrations. This reduces the effective concentration of the compound in contact with the cells.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Incomplete Solubilization of Formazan Crystals: In MTT assays, incomplete dissolution of the purple formazan crystals before reading the absorbance is a common source of error.
-
Interaction with Assay Reagents: Some compounds can directly reduce the MTT reagent, leading to a false positive signal for cell viability.
Q3: My this compound compound shows low aqueous solubility. How can I prepare my stock and working solutions to avoid precipitation during the assay?
A3: Due to the hydrophobic nature of many phenylpyrazole compounds, careful preparation of solutions is crucial. Here are some best practices:
-
Use of Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO).
-
Stepwise Dilution: When preparing working solutions, perform serial dilutions in the same organic solvent before the final dilution into the aqueous assay buffer. This gradual change in solvent polarity can help prevent precipitation.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity. Run a vehicle control with the same final solvent concentration to account for any effects of the solvent itself.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solution.
Q4: I am performing a DPPH assay to measure the antioxidant potential of a this compound derivative and my results have high variability. What could be the cause?
A4: High variability in DPPH assays can be caused by several factors:
-
Light Sensitivity of DPPH: The DPPH radical is light-sensitive and can degrade, leading to inconsistent baseline readings. Always prepare the DPPH solution fresh and keep it in the dark.
-
Reaction Time: The reaction between the antioxidant and DPPH may not have reached its endpoint, leading to variable readings. It is important to establish a time-course to determine the optimal incubation time.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.
-
Compound Color: If the this compound derivative itself is colored, it can interfere with the absorbance reading at the wavelength used to measure DPPH scavenging. A compound-only control should be included to correct for this.
Troubleshooting Guides
Troubleshooting Inconsistent GABA Receptor Activity Measurements (Electrophysiology)
| Problem | Potential Cause | Recommended Solution |
| No or weak response to this compound | Poor expression of GABA receptors in the expression system (Xenopus oocytes or cell lines). | Verify receptor expression using a positive control agonist (e.g., GABA). Optimize the amount of cRNA injected into oocytes or the transfection protocol for cell lines. |
| Compound degradation or precipitation. | Prepare fresh stock solutions. Ensure the final concentration of the compound in the recording solution is below its solubility limit. | |
| High variability between recordings | Inconsistent health of oocytes or cells. | Use healthy, robust oocytes or cells from a consistent passage number. Maintain a stable recording temperature. |
| "Run-down" of the GABA-induced current over time. | Allow for a sufficient recovery period between compound applications. Monitor the baseline GABA response to ensure it is stable before applying the test compound. | |
| Unstable baseline current | Poor seal resistance in patch-clamp recordings. | Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the whole-cell configuration. Use high-quality recording pipettes. |
| Contamination of recording solutions. | Use freshly prepared and filtered solutions. |
Troubleshooting Inconsistent Cytotoxicity Assay (MTT) Results
| Problem | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of cell culture with bacteria or yeast. | Regularly check cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
| Direct reduction of MTT by the this compound compound. | Run a cell-free control with the compound and MTT reagent to check for direct reduction. If this occurs, consider an alternative cytotoxicity assay (e.g., LDH release assay). | |
| Irregular or non-reproducible dose-response curves | Compound precipitation at higher concentrations. | Visually inspect the wells for precipitation. Determine the solubility limit of the compound in the culture medium and test concentrations below this limit. Consider using a different solvent or a solubilizing agent if compatible with the cells. |
| "Edge effect" in 96-well plates due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Low absorbance readings across the plate | Insufficient number of viable cells. | Optimize the initial cell seeding density to ensure an adequate number of metabolically active cells at the time of the assay. |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking after adding the solubilization buffer. Visually confirm dissolution under a microscope before reading the plate. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Insect GABA Receptors
This protocol is adapted for measuring the binding of a radiolabeled ligand to insect GABA receptors in the presence of a competing unlabeled ligand like this compound.
Materials:
-
Insect cell line expressing the target GABA receptor (e.g., Sf9 cells)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)
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Radioligand (e.g., [³H]EBOB - ethynylbicycloorthobenzoate)
-
Unlabeled this compound
-
Non-specific binding control (e.g., high concentration of unlabeled picrotoxin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest insect cells and wash with cold PBS.
-
Resuspend cells in lysis buffer and homogenize.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension
-
50 µL of binding buffer containing the radioligand at a fixed concentration (e.g., 2 nM [³H]EBOB)
-
50 µL of binding buffer containing varying concentrations of unlabeled this compound (for competition curve) or the non-specific binding control.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Insect Cell Line Cytotoxicity (MTT Assay)
This protocol describes a standard MTT assay to assess the cytotoxic effects of this compound on an insect cell line (e.g., Sf9).
Materials:
-
Insect cell line (e.g., Sf9)
-
Complete insect cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed insect cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 27°C for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 27°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 27°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate for at least 4 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for MTT Assay
Caption: Logical Troubleshooting Workflow
References
- 1. medium.com [medium.com]
- 2. toolify.ai [toolify.ai]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Xenopus Oocytes: A Tool to Decipher Molecular Specificity of Insecticides towards Mammalian and Insect GABA—A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 1-Phenylpyrazole-Based Insecticides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to 1-phenylpyrazole-based insecticides, such as fipronil.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound insecticides?
A1: The two main mechanisms are:
-
Target-site insensitivity: This involves mutations in the insect's GABA receptor, the target for phenylpyrazoles. A common mutation is the A302S substitution in the Rdl (resistance to dieldrin) gene, which can confer cross-resistance to fipronil.[1][2][3][4]
-
Metabolic resistance: This occurs when insects have enhanced detoxification enzymes that break down the insecticide before it can reach its target. The primary enzyme families involved are cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).[2][3][5][6]
Q2: My insect population is showing reduced susceptibility to fipronil in bioassays. Does this automatically mean resistance has developed?
A2: Not necessarily. While reduced susceptibility is an indicator, other factors can influence bioassay results. These include:
-
Operational factors: Improper application of the insecticide in the field, or incorrect procedures in the lab.[1]
-
Insect health and age: The physiological state of the insects can affect their tolerance.[7][8]
-
Environmental conditions: Temperature and humidity can impact insecticide efficacy and insect metabolism.[1]
It is crucial to conduct further investigations, such as synergist bioassays and molecular testing, to confirm the presence of a heritable resistance mechanism.[9][10]
Q3: Can resistance to other insecticides, like pyrethroids, confer cross-resistance to fipronil?
A3: Cross-resistance is possible, particularly through metabolic resistance mechanisms.[11] For instance, elevated levels of P450s that detoxify pyrethroids might also be capable of metabolizing fipronil.[2][3] However, target-site resistance to pyrethroids (e.g., mutations in the voltage-gated sodium channel) does not confer resistance to fipronil, as they have different modes of action.[12]
Troubleshooting Guides
Problem 1: High variability in bioassay results.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent insect quality | Use insects of a standardized age and from a healthy, non-stressed colony.[7][8] |
| Incorrect insecticide concentration | Prepare fresh serial dilutions for each experiment. Verify the concentration of your stock solution.[7][9] |
| Environmental fluctuations | Conduct bioassays under controlled temperature and humidity conditions.[1] |
| Improper vial coating (for vial bioassays) | Ensure even coating of the vials and complete evaporation of the solvent before introducing insects.[7] |
Problem 2: No clear dose-response relationship in bioassays.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inappropriate concentration range | Conduct preliminary range-finding experiments to determine the appropriate concentrations to test.[7] |
| Insecticide degradation | Use fresh, properly stored insecticide. Protect from light and extreme temperatures. |
| Heterogeneous population | The insect population may consist of a mix of susceptible, heterozygous, and homozygous resistant individuals.[2] Consider single-family rearing to investigate further. |
Problem 3: Synergist assays are inconclusive.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Synergist concentration is too low or too high | Optimize the synergist concentration to inhibit the target enzymes without causing direct toxicity to the insects. |
| Multiple resistance mechanisms | The population may have both target-site and metabolic resistance. In this case, synergists will only partially restore susceptibility.[9] |
| Novel metabolic pathway | The insects may be utilizing a metabolic pathway that is not inhibited by the synergists used. |
Quantitative Data Summary
Table 1: Fipronil Resistance Ratios in Various Insect Species
| Insect Species | Population/Strain | Resistance Ratio (RR50) | Reference |
| Cimex lectularius (Bed Bug) | Fuller Miller | 44.4-fold | [2] |
| Cimex lectularius (Bed Bug) | Winston Salem | 65.7-fold | [2] |
| Cimex lectularius (Bed Bug) | Shanda | >985-fold | [2] |
| Musca domestica (House Fly) | Fipronil-selected strain | 430-fold | [11] |
| Laodelphax striatellus | Fipronil-resistant strain | 112.1-fold | [13] |
| Ctenocephalides felis (Cat Flea) | Field Isolates | 0.11 - 2.21 | [1] |
| Solenopsis invicta (Red Imported Fire Ant) | Guangzhou population | 105.71-fold | [6] |
Table 2: LC50 Values for Fipronil in Susceptible and Resistant Strains
| Insect Species | Strain | LC50 | Reference |
| Ctenocephalides felis (larvae) | Multiple strains | 0.07 - 0.16 ppm | |
| Ctenocephalides felis (adults) | Multiple strains | 0.11 - 0.40 ng/flea |
Experimental Protocols
Adult Vial Bioassay for Fipronil Resistance Monitoring
This protocol is adapted from established methods for assessing insecticide resistance.[7][9]
Materials:
-
Technical grade fipronil
-
Acetone (analytical grade)
-
20 ml glass scintillation vials with screw caps
-
Repeating pipette
-
Vortex mixer
-
Fume hood
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Healthy, active adult insects (2-5 days old)
-
Aspirator for transferring insects
Procedure:
-
Prepare Stock Solution: Dissolve a known weight of technical grade fipronil in acetone to create a stock solution.
-
Serial Dilutions: Prepare a range of serial dilutions from the stock solution using acetone. The concentration range should be determined through preliminary experiments to bracket the expected LC50.[7]
-
Vial Coating:
-
Pipette 0.5 ml of each dilution into a glass vial. Use acetone alone for the control vials.
-
Roll and rotate the vials to ensure an even coating of the inner surface.
-
Place the vials on their side in a fume hood and allow the acetone to evaporate completely (approximately 2-3 hours).
-
-
Insect Exposure:
-
Introduce 10-25 adult insects into each vial using an aspirator.
-
Secure the cap (ensure it is not airtight to allow for ventilation).
-
Place the vials upright at a constant temperature and humidity.
-
-
Data Collection:
-
Record mortality at regular intervals (e.g., 1, 2, 4, 8, 24 hours). An insect is considered dead if it is unable to move when gently prodded.
-
If control mortality exceeds 10%, the assay should be repeated.[7]
-
-
Data Analysis:
-
Analyze the mortality data using probit analysis to calculate the LC50 (the concentration that kills 50% of the population) and its 95% confidence intervals.
-
The resistance ratio (RR) is calculated by dividing the LC50 of the field or resistant population by the LC50 of a known susceptible population.
-
Synergist Bioassay to Investigate Metabolic Resistance
This protocol helps determine if metabolic enzymes are contributing to fipronil resistance.
Materials:
-
Fipronil and acetone as in the vial bioassay
-
Synergists:
-
Piperonyl butoxide (PBO) - inhibits P450s
-
S,S,S-tributyl phosphorotrithioate (DEF) - inhibits esterases
-
Diethyl maleate (DEM) - inhibits GSTs
-
-
All other materials from the vial bioassay protocol
Procedure:
-
Determine Synergist Concentration: First, determine the maximum sublethal concentration of each synergist by exposing insects to vials coated with the synergist alone.
-
Synergist Pre-exposure:
-
Coat vials with the pre-determined sublethal concentration of the synergist.
-
Introduce insects and pre-expose them for 1-2 hours.
-
-
Fipronil Exposure:
-
After pre-exposure, transfer the insects to vials coated with both the synergist and a range of fipronil concentrations.
-
Alternatively, insects can be exposed to a single diagnostic dose of fipronil with and without the synergist.
-
-
Data Collection and Analysis:
-
Record mortality as in the standard bioassay.
-
Calculate the LC50 for fipronil in the presence of each synergist.
-
A significant decrease in the LC50 (or a significant increase in mortality at a diagnostic dose) in the presence of a synergist indicates the involvement of the corresponding enzyme family in resistance.[2][9]
-
Molecular Assay for Detecting Target-Site Mutations (A302S)
This protocol outlines the general steps for detecting the A302S mutation in the Rdl gene.[10][14][15]
Materials:
-
Individual insect samples (live or preserved in ethanol)
-
DNA extraction kit
-
PCR reagents (Taq polymerase, dNTPs, primers flanking the A302S mutation site)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects using a commercial kit or standard protocols.
-
PCR Amplification:
-
Amplify the region of the Rdl gene containing the A302S mutation site using PCR.
-
Specific primers will vary depending on the insect species.
-
-
Genotyping:
-
The amplified PCR product can be genotyped using several methods:
-
DNA sequencing: This is the most definitive method to confirm the presence of the mutation and determine if the individual is homozygous susceptible, heterozygous, or homozygous resistant.
-
Allele-specific PCR (AS-PCR): This method uses primers that are specific to either the susceptible or resistant allele.
-
PCR-RFLP (Restriction Fragment Length Polymorphism): This method can be used if the mutation creates or destroys a restriction enzyme recognition site.
-
-
-
Data Analysis:
-
Determine the frequency of the resistant allele in the population.
-
Correlate the genotype with the phenotype (resistance level determined by bioassays).
-
Visualizations
Caption: Signaling pathway of GABAergic inhibition and its disruption by fipronil.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance to Fipronil in the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Fipronil in the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Mechanisms Confer Fipronil Resistance in the German Cockroach: Enhanced Detoxification and Rdl Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies [frontiersin.org]
- 6. Transcriptome analysis reveals differential effects of beta-cypermethrin and fipronil insecticides on detoxification mechanisms in Solenopsis invicta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
- 10. Detection and Monitoring of Insecticide Resistance Mutations in Anopheles gambiae: Individual vs. Pooled Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of resistance risk to fipronil and cross resistance to other insecticides in the Musca domestica L. (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laboratory evaluation of fipronil, a phenylpyrazole insecticide, against adult Anopheles (Diptera: Culicidae) and investigation of its possible cross-resistance with dieldrin in Anopheles stephensi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-resistance to three phenylpyrazole insecticides and A2'N mutation detection of GABA receptor subunit in fipronil-resistant Laodelphax striatellus (Hemiptera: Delphacidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of molecular assays to detect target-site mechanisms associated with insecticide resistance in malaria vectors from Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of 1-Phenylpyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of 1-phenylpyrazole derivatives for specific biological targets.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows activity against multiple targets. How can I improve its selectivity?
A1: Improving selectivity is a key challenge in drug development. A systematic approach involving both computational and experimental strategies is recommended. Consider the following:
-
Structural Modifications: Analyze the structure-activity relationship (SAR) of your compound and its analogs. Substitutions on the phenyl rings and the pyrazole core can significantly influence selectivity. For instance, in the context of MAO inhibitors, bulky aromatic groups at the C5 position of the pyrazoline ring may not be well-tolerated, while certain substitutions at the C3 position can orient selectivity towards the MAO-B isoform.
-
Pharmacophore Modeling: Utilize pharmacophore modeling to identify the key chemical features essential for binding to your desired target and those responsible for off-target effects. This can guide the rational design of more selective analogs.
-
Experimental Profiling: A tiered approach to experimental profiling is efficient. Start with broad off-target screening panels and then proceed to more focused assays on identified off-targets.
Q2: What is a selectivity index (SI) and how do I interpret it?
A2: The selectivity index (SI) is a quantitative measure of a compound's selectivity for a target of interest over an off-target. It is typically calculated as a ratio of the IC50 or Ki values. For example, for a COX-2 selective inhibitor, the SI would be calculated as:
SI = IC50 (COX-1) / IC50 (COX-2)[1]
A higher SI value indicates greater selectivity for the target of interest (in this case, COX-2).[2][3] An SI greater than 1 suggests selectivity for the target in the denominator.[4] The interpretation of the SI is crucial for evaluating a compound's therapeutic window; a higher SI generally suggests a lower likelihood of off-target side effects.[2][3]
Q3: I am observing poor solubility of my this compound derivative in my aqueous assay buffer. What can I do?
A3: Poor aqueous solubility is a common issue with pyrazole derivatives due to their often lipophilic nature. Here are some troubleshooting steps:
-
Co-solvents: Many pyrazole compounds are initially dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). If precipitation occurs upon dilution into your aqueous buffer, you can try increasing the percentage of the co-solvent in the final assay buffer.
-
pH Adjustment: For ionizable pyrazole derivatives, adjusting the pH of the assay buffer can significantly impact solubility.
-
Advanced Formulation: If basic methods are insufficient, consider advanced formulation strategies such as complexation with cyclodextrins or creating solid dispersions.
Q4: My assay results are inconsistent. What could be the cause?
A4: Inconsistent results in enzyme inhibition assays can stem from several factors:
-
Compound Instability: Your this compound derivative may be unstable in the assay buffer or under the experimental conditions (e.g., temperature, light exposure). It is crucial to assess the chemical stability of your compound.
-
Assay Interference: The compound may be interfering with the assay technology itself rather than acting on the target. For example, some compounds can interfere with fluorescence-based readouts. Running appropriate controls, such as the assay without the enzyme, can help identify such interference.
-
Improper Reagent Handling: Ensure all assay components, especially the enzyme and substrate, are stored correctly and are freshly prepared. Thaw all components completely and mix gently before use.
Troubleshooting Guides
Issue 1: Low Selectivity for the Target Enzyme
| Symptom | Possible Cause | Suggested Solution |
| The compound shows similar potency (IC50/Ki) against the target and off-target enzymes. | The pharmacophore of the compound is not sufficiently optimized for the target's active site. | - Perform SAR studies to identify functional groups that enhance selectivity. - Use computational docking to visualize binding modes and identify key interactions to exploit for selectivity. - Synthesize and test a focused library of analogs with modifications designed to disfavor binding to the off-target. |
| High background signal or non-specific inhibition. | The compound may be aggregating at high concentrations or interfering with the assay components. | - Visually inspect for precipitation in the assay wells. - Include detergents like Triton X-100 in the assay buffer to prevent aggregation. - Run counter-screens to identify assay artifacts (e.g., test for inhibition in the absence of the enzyme).[5] |
Issue 2: Compound-Related Assay Problems
| Symptom | Possible Cause | Suggested Solution |
| The compound precipitates out of solution during the assay. | The compound has poor aqueous solubility. | - Lower the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer (ensure the solvent concentration does not affect enzyme activity). - Use a different buffer system or adjust the pH. |
| The observed inhibitory potency (IC50) changes with enzyme concentration. | The compound may be a "tight-binding" inhibitor. | - This indicates that the standard IC50 determination methods may not be accurate. - Consult specialized literature on the kinetics of tight-binding inhibitors for appropriate data analysis methods.[6] |
| The compound appears to be an irreversible inhibitor. | The compound may be forming a covalent bond with the enzyme. | - Perform washout experiments to determine if the inhibition is reversible. - Time-dependent inhibition assays can help characterize irreversible inhibitors. |
Quantitative Data Summary
Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| SC-558 | 60 | 0.019 | 3158 |
| Phenylbutazone | 10 | 25 | 0.4 |
| Compound VIIa | - | 0.29 | 67.24[1] |
| Reference data may vary based on assay conditions. |
Monoamine Oxidase (MAO) Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| Compound P8 | > 100 | 2.29 | > 43.67[4] |
| Compound P7 | 39.3 | 14.5 | 2.72[4] |
| Compound 3f | 0.00496 | - | -[7] |
| Selectivity can be isoform-specific, with some derivatives showing preference for MAO-A and others for MAO-B.[8][9] |
Cannabinoid Receptor (CB) Binding Affinity
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| RNB-61 | - | 1.33 | CB2 Selective[10] |
| LY320135 | 141 | >10,000 | CB1 Selective[11] |
| Ki values are indicative of binding affinity; a lower value denotes higher affinity. |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[12]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorogenic substrate (e.g., COX Probe)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: a. To each well, add COX Assay Buffer, diluted COX Cofactor, and the COX Probe. b. Add the diluted test compound to the respective wells. Include DMSO-only wells as a control for total enzyme activity. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Start the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Monoamine Oxidase (MAO) Activity Assay (Fluorometric)
This is a general protocol for measuring MAO-A and MAO-B inhibition.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
MAO substrate (e.g., kynuramine or a fluorogenic substrate)
-
Test compounds dissolved in DMSO
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and control inhibitors in DMSO.
-
Assay Setup: a. In a 96-well plate, add the assay buffer. b. Add the diluted test compounds or controls to the appropriate wells. c. Add the MAO-A or MAO-B enzyme solution to all wells except the blank.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points or at a fixed endpoint.
-
Data Analysis: Determine the reaction rate for each well. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cannabinoid Receptor (CB1/CB2) Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors
-
Binding Buffer (e.g., Tris-HCl with BSA)
-
Radioligand (e.g., [3H]CP55,940)
-
Test compounds dissolved in DMSO
-
Non-specific binding control (e.g., WIN55,212-2)
-
Glass fiber filter mats
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In tubes or a 96-well plate, combine the binding buffer, cell membranes, and varying concentrations of the test compound.
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value to all wells. For determining non-specific binding, add a high concentration of the non-specific binding control.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for inhibitor screening and selectivity assessment.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: Simplified cannabinoid receptor signaling pathway.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and monoamine oxidase inhibitory activities of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 1-Phenylpyrazole in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 1-Phenylpyrazole in biological samples. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Question: Why am I observing a poor peak shape or peak tailing in my HPLC analysis?
Answer: Poor peak shape in HPLC is a common issue that can often be resolved by systematically checking several factors.
-
Column Choice and Condition: Ensure you are using a suitable column, such as a C18 reversed-phase column, which is effective for separating moderately polar compounds like this compound.[1] Column degradation can also lead to poor peak shape. Try flushing the column or replacing it if it's old or has been used with incompatible solvents.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound and its interaction with the stationary phase. Experiment with adjusting the pH. For instance, adding a small amount of an acid like formic or phosphoric acid can improve peak shape.[1]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.
-
Contamination: Contaminants in the sample, mobile phase, or HPLC system can interfere with the chromatography. Ensure you are using high-purity solvents and that your sample preparation method effectively removes interfering substances.
Question: My GC-MS analysis shows low sensitivity or no peak for this compound. What could be the problem?
Answer: Low sensitivity in GC-MS for this compound can stem from several sources.
-
Injector Temperature: The injector temperature must be high enough to ensure complete and rapid volatilization of this compound without causing thermal degradation. A typical starting point is 250 °C.[1]
-
Derivatization: While not always necessary, derivatization can improve the volatility and thermal stability of some compounds. However, for this compound, direct injection is often successful.
-
Ion Source Contamination: A dirty ion source is a frequent cause of poor sensitivity in MS. Follow the manufacturer's instructions for cleaning the ion source.
-
Extraction Efficiency: The issue might be in your sample preparation. Inefficient extraction from the biological matrix will result in low analyte concentration being injected. Re-evaluate your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For blood samples, an alkaline LLE can be effective.[2]
Question: I am seeing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Answer: Matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation. Protein precipitation is a simple method but may not be sufficient for complex matrices.[3] Consider using a more rigorous technique like liquid-liquid extraction or solid-phase extraction to remove more of the interfering components.
-
Chromatographic Separation: Optimize your HPLC method to ensure that this compound elutes in a region of the chromatogram with minimal co-eluting matrix components. Adjusting the gradient and mobile phase composition can help achieve this.[3]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. The SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
Question: What is the most suitable analytical technique for quantifying this compound in biological samples?
Answer: The choice of analytical technique depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for concentrations in the microgram to high nanogram per milliliter range.[3] It is a good option for initial method development and for samples with relatively high concentrations of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers good selectivity and sensitivity. It is well-suited for volatile and thermally stable compounds.[1][4] Sample preparation often involves a liquid-liquid extraction.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the "gold standard" for bioanalysis due to its high sensitivity (picogram to nanogram per milliliter range) and selectivity.[3] It is particularly useful for complex biological matrices and when very low limits of quantification are required.[3]
Question: What are the key steps in preparing biological samples for this compound analysis?
Answer: Proper sample preparation is crucial for accurate and reliable quantification. The main goals are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the sample (e.g., plasma) to precipitate proteins.[3] The supernatant containing the analyte is then analyzed. This method is quick but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. This technique provides cleaner samples than PPT.[2]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte, while matrix components are washed away. The analyte is then eluted with a small volume of solvent. SPE can provide very clean extracts and is amenable to automation.
Question: How should I store my biological samples to ensure the stability of this compound?
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methodologies for similar small molecules in plasma.[3]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The molecular ion peak for this compound is at m/z 144.94.[6]
Protocol 2: Quantification of this compound in Whole Blood by GC-MS
This protocol is based on general procedures for drug screening in whole blood.[2][4]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of whole blood, add an internal standard.
-
Alkalinize the sample by adding a suitable buffer (e.g., saturated K2CO3 solution).[2]
-
Add 4 mL of an appropriate extraction solvent (e.g., butyl acetate).[2]
-
Vortex for 5 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., toluene).
2. GC-MS Conditions
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]
-
MS Conditions:
Quantitative Data Summary
The following tables summarize typical validation parameters for analytical methods used to quantify small molecules in biological samples. These values should be established during method validation for this compound.
Table 1: HPLC-UV Method Validation Parameters (Adapted from a pyrazoline derivative method)
| Parameter | Typical Value |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
Source: Adapted from a study on a pyrazoline derivative.
Table 2: GC-MS Method Validation Parameters (Adapted from a method for phenazopyridine)
| Parameter | Typical Value |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Intra-day Precision (%RSD) | 1.37 - 6.69% |
| Inter-day Precision (%RSD) | 1.24 - 6.01% |
| Recovery (%) | 92.65 - 96.21% |
Source: Adapted from a study on phenazopyridine in human plasma.[7]
Visualizations
Caption: LC-MS/MS experimental workflow for this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 1-Phenylpyrazole Insecticides: Fipronil as a Case Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 1-phenylpyrazole insecticides, with a primary focus on the widely used compound, fipronil. We will delve into its performance relative to other alternatives within the same chemical class and present supporting experimental data to inform research and development efforts in insecticide science.
Introduction to this compound Insecticides
Developed to combat rising insecticide resistance, the this compound class of insecticides has become a cornerstone in pest management.[1] These broad-spectrum compounds are characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom.[1] Their primary mode of action involves the disruption of the central nervous system (CNS) in insects.[1]
Fipronil, a prominent member of this class, is effective against a wide array of pests, including ants, beetles, cockroaches, fleas, ticks, and termites.[2] It is utilized in various formulations, from agricultural applications to veterinary products.[2]
Mechanism of Action: Targeting the Insect Nervous System
This compound insecticides, including fipronil, are potent antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1] GABA is the principal inhibitory neurotransmitter in the insect CNS. By binding to the GABA receptor, these insecticides block the influx of chloride ions into neurons. This inhibition of the normal calming effect of GABA leads to neuronal hyperexcitation, paralysis, and ultimately, the death of the insect.[2] Fipronil also acts on glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to its selective toxicity.[2] This dual action on both GABA and GluCl receptors is a key aspect of its insecticidal efficacy.
Mechanism of action of Fipronil on the GABA-A receptor.
Efficacy Comparison: Fipronil vs. Other 1-Phenylpyrazoles
Direct comparative studies across a wide range of this compound insecticides are limited in publicly available literature. However, a notable study comparing fipronil to ethiprole, another commercially significant phenylpyrazole, provides valuable insights. Ethiprole differs from fipronil only by the substitution of an ethylsulfinyl group for the trifluoromethylsulfinyl group.[3]
Research indicates that on an overall basis, the ethiprole series is very similar in potency to the fipronil series.[3] High biological activity is observed for the sulfide, sulfoxide, and sulfone derivatives of both ethiprole and fipronil in GABA receptor assays and in topical toxicity tests on houseflies.[3]
While their insecticidal potency is comparable, differences exist in their metabolism. Metabolic sulfone formation is more rapid with ethiprole than fipronil in in vitro studies using human-expressed CYP3A4 and in vivo in mice.[3]
The development of novel this compound derivatives is an active area of research, with some new compounds showing promising insecticidal activity, in some cases reportedly better than fipronil against specific pests.
Quantitative Efficacy Data
The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values for fipronil against various insect species, providing a quantitative measure of its efficacy.
Table 1: Topical LD50 Values of Fipronil Against Various Insect Species
| Insect Species | LD50 (µ g/insect ) | Reference |
| Housefly (Musca domestica) | 0.0047 | |
| German Cockroach (Blattella germanica) | <0.002 |
Table 2: LC50 Values of Fipronil Against Various Insect Pests
| Insect Species | LC50 | Reference |
| Diamondback Moth (Plutella xylostella) | 0.0172% | [4] |
| Housefly (Musca domestica) | 17.49 - 38.13 fold resistance ratio | [5] |
Note: Resistance ratios indicate the fold-difference in LC50 between a resistant and a susceptible strain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are outlines of key experimental protocols used to assess the performance of this compound insecticides.
Topical Application Bioassay for LD50 Determination
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population when applied directly to the insect's cuticle.
Workflow for a topical application bioassay.
Methodology:
-
Insect Rearing: Maintain a healthy, susceptible laboratory strain of the target insect under controlled conditions of temperature, humidity, and photoperiod.
-
Insecticide Solution Preparation: Prepare a stock solution of the technical grade insecticide in a volatile solvent like acetone. Create a series of dilutions from this stock solution.[6]
-
Application: Anesthetize adult insects (e.g., 4-7 day old houseflies) with CO2. Using a calibrated micro-syringe, apply a precise volume (e.g., 0.2 µL) of each insecticide dilution to the ventral side of the abdomen.[6] A control group should be treated with the solvent alone.[6]
-
Observation: Place the treated insects in clean containers with access to food and water and maintain them under controlled environmental conditions.[6]
-
Data Collection and Analysis: Record mortality at a specified time post-treatment (e.g., 18 hours).[6] Correct for any control mortality using Abbott's formula.[6] Analyze the dose-response data using probit analysis to determine the LD50 value and its 95% confidence limits.[6]
GABA Receptor Binding Assay ([3H]EBOB)
This in vitro assay is used to determine the affinity of a compound for the GABA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site on the receptor. [3H]EBOB (ethynylbicycloorthobenzoate) is a radioligand that binds to the picrotoxin/convulsant site within the GABA-A receptor's chloride channel.
Methodology:
-
Membrane Preparation: Homogenize insect tissue (e.g., housefly heads) in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in a suitable buffer.[7] Determine the protein concentration of the membrane preparation.[7]
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand ([3H]EBOB), and varying concentrations of the unlabeled test compound (e.g., fipronil).[7]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7]
-
Radioactivity Measurement: Dry the filters and measure the radioactivity retained on them using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of specific binding of [3H]EBOB against the concentration of the competing unlabeled compound. Use non-linear regression analysis to determine the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[7]
In Vitro Metabolism Assay Using Insect Liver Microsomes
This assay assesses the metabolic stability of an insecticide by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Workflow for an in vitro metabolism assay.
Methodology:
-
Microsome Preparation: Isolate liver microsomes from the target insect species through differential centrifugation of liver homogenates.[8]
-
Incubation: Incubate the test insecticide at a known concentration with the prepared insect liver microsomes in a buffered solution. The reaction is initiated by adding a cofactor, typically NADPH.[8]
-
Time-Course Analysis: At various time points, aliquots of the reaction mixture are taken, and the reaction is quenched.
-
Extraction and Analysis: The parent insecticide and any metabolites are extracted from the reaction mixture. The concentrations of the parent compound and metabolites are then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Interpretation: The rate of disappearance of the parent compound is used to determine its metabolic stability. The identified peaks in the chromatogram are characterized to identify the metabolites formed.
Conclusion
Fipronil stands as a highly effective insecticide within the this compound class, demonstrating broad-spectrum activity against a multitude of insect pests. Its primary mechanism of action, the antagonism of GABA and glutamate-gated chloride channels, provides a high degree of selectivity for insects over vertebrates. Comparative data with ethiprole suggests a similar level of potency among closely related phenylpyrazoles, though variations in metabolism and environmental fate exist. The ongoing development of novel this compound derivatives highlights the continued importance of this chemical class in insecticide research. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the efficacy and mode of action of existing and future this compound insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. entomoljournal.com [entomoljournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. insectarios.com.ar [insectarios.com.ar]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Affinities: A Comparative Guide to 1-Phenylpyrazole's Interaction with the GABA Receptor
For researchers, scientists, and drug development professionals, understanding the binding characteristics of novel compounds to neurotransmitter receptors is a cornerstone of neuropharmacology. This guide provides a comprehensive validation of 1-phenylpyrazole's binding affinity to the γ-aminobutyric acid (GABA) receptor, a key target in the central nervous system. Through a detailed comparison with other known ligands, supported by experimental data and protocols, this document serves as a critical resource for assessing the therapeutic and toxicological potential of this chemical class.
The this compound scaffold, notably represented by the insecticide fipronil, exerts its neurotoxic effects by acting as a non-competitive antagonist or a negative allosteric modulator of the GABA receptor.[1][2] This interaction blocks the influx of chloride ions through the receptor's channel, leading to hyperexcitability of the nervous system.[3] The binding affinity of this compound derivatives is significantly influenced by the specific subunit composition of the GABA receptor, with the β3 subunit playing a crucial role.[2]
Comparative Binding Affinities at the GABA Receptor
To contextualize the binding potency of 1-phenylpyrazoles, the following table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values for fipronil and related compounds, alongside a selection of classical GABA receptor agonists and antagonists. The data highlights the high affinity of substituted 1-phenylpyrazoles for the GABA receptor, particularly in non-mammalian species.
| Compound | Ligand Type | Receptor Source/Subunit | IC50 (nM) | Ki (nM) |
| Fipronil | This compound (Non-competitive Antagonist) | Housefly head membranes | 2 - 20 | - |
| Human β3 homomer | - | - | ||
| Human α6β3γ2S | 17 | - | ||
| Human α6β3 | 3.1 | - | ||
| Human β3 homopentamers | 2.4 | 1.8 | ||
| Ethiprole | This compound (Non-competitive Antagonist) | Housefly head membranes | High Affinity | - |
| Human β3 homomer | High Affinity | - | ||
| 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-tert-butyl-1H-1,2,3-triazole | 1-Phenyl-1H-1,2,3-triazole (Non-competitive Antagonist) | Housefly | 4.9 | - |
| Rat | 120 | - | ||
| Human β3 | 11 | - | ||
| GABA | Agonist | Rat Brain | - | 22 (GABA-A), 54 (GABA-B) |
| Muscimol | Agonist | Rat Brain | - | 5,000 (GABA-B) |
| Bicuculline | Competitive Antagonist | - | - | - |
| Picrotoxin | Non-competitive Antagonist | - | - | - |
| Diazepam | Positive Allosteric Modulator | Rat Cortical Membranes | - | 1.53 |
Understanding the GABA Receptor Signaling Pathway
The GABA-A receptor, the primary target of 1-phenylpyrazoles, is a ligand-gated ion channel. The binding of the neurotransmitter GABA to this receptor triggers a conformational change, opening a central pore that allows chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. 1-Phenylpyrazoles, by binding to a site within the ion channel pore, physically block this flow of chloride ions, thereby antagonizing the inhibitory action of GABA.
Experimental Protocols: Validating Binding Affinity
The binding affinity of this compound and its analogs to the GABA receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to a specific site on the receptor. For non-competitive antagonists that bind within the ion channel, a common radioligand is [3H]EBOB (ethynylbicycloorthobenzoate).
Protocol: Competitive Radioligand Binding Assay for this compound
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., from rats or houseflies) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the GABA receptors.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
2. Binding Assay:
-
In a series of test tubes or a 96-well plate, combine:
-
A fixed amount of the prepared membrane suspension.
-
A fixed concentration of the radioligand, [3H]EBOB.
-
A range of concentrations of the unlabeled test compound (this compound or its derivatives).
-
-
Include control tubes for:
-
Total binding: Contains membranes and radioligand only.
-
Non-specific binding: Contains membranes, radioligand, and a high concentration of a known non-competitive antagonist (e.g., picrotoxin) to saturate the specific binding sites.
-
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. giffordbioscience.com [giffordbioscience.com]
Comparative Cross-Reactivity Analysis of 1-Phenylpyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Phenylpyrazole Receptor Binding Profiles with Supporting Experimental Data.
The this compound scaffold is a versatile chemical structure that has been extensively utilized in the development of ligands targeting a diverse range of biological entities. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives with various receptors, summarizing quantitative binding data, detailing experimental protocols for affinity assessment, and visualizing key signaling pathways and experimental workflows. This information is intended to aid researchers in understanding the selectivity profile of this class of compounds and to inform future drug discovery and development efforts.
Quantitative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki or IC50) of various this compound derivatives for their primary targets and known off-targets. It is important to note that these values are compiled from different studies and represent different derivatives, highlighting the diverse pharmacological profiles that can be achieved from a common chemical scaffold.
| Compound Class | Primary Target | Derivative Example | Binding Affinity (Ki/IC50) | Off-Target | Binding Affinity (Ki/IC50) |
| Cannabinoid Receptor Modulators | Cannabinoid Receptor 1 (CB1) | Rimonabant | pKB: 6.24 - 6.83[1] | Cannabinoid Receptor 2 (CB2) | >1000-fold lower affinity than CB1[2] |
| Derivative 30 | Ki: 5.6 nM (hCB1)[3] | ||||
| Derivative 26 | Ki (CB2)/Ki (CB1) = 140.7[3] | ||||
| BCL-2 Family Inhibitors | Myeloid Cell Leukemia 1 (MCL-1) | LC126 | Ki: 13 ± 2.7 µM | B-cell lymphoma 2 (BCL-2) | Ki: 10 ± 1.4 µM |
| GQN-B18 | Ki: 0.25 µM (MCL-1) | BCL-2 | Ki: 5.6 µM | ||
| GQN-B37-E | Ki: 0.6 µM (MCL-1) | BCL-2, BCL-XL | No apparent binding | ||
| Monoamine Oxidase (MAO) Inhibitors | Monoamine Oxidase A (MAO-A) | Substituted Pyrazoles | Potent and selective inhibitors | Monoamine Oxidase B (MAO-B) | Lower affinity |
| Epidermal Growth Factor Receptor (EGFR) Inhibitors | Epidermal Growth Factor Receptor (EGFR) | Compound 29 | IC50: 0.21 ± 0.05 µM | HER-2 | IC50: 1.08 ± 0.15 µM |
Experimental Protocols
A standard method for determining the binding affinity and cross-reactivity of a compound is the competitive radioligand binding assay . This assay measures the ability of a non-labeled test compound (e.g., a this compound derivative) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Objective:
To determine the inhibitory constant (Ki) of a this compound derivative for a specific receptor.
Materials:
-
Receptor Source: Cell membranes or purified receptors expressing the target of interest.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [3H]-CP55,940 for cannabinoid receptors).
-
Test Compound: The this compound derivative of interest.
-
Assay Buffer: Buffer appropriate for the receptor system (e.g., Tris-HCl with BSA).
-
Filtration Apparatus: A cell harvester or multi-well filter plates (e.g., GF/C filters).
-
Scintillation Counter: To measure radioactivity.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the this compound test compound.
-
Dilute the receptor preparation, radioligand, and other reagents to their optimal concentrations in the assay buffer.
-
-
Assay Incubation:
-
In a multi-well plate, combine the receptor preparation, the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a saturating concentration of the non-labeled control ligand.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter membrane using a cell harvester. The membrane will trap the receptor-bound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Signaling Pathways
References
- 1. Apparent affinity estimates of rimonabant in combination with anandamide and chemical analogs of anandamide in rhesus monkeys discriminating Δ9-tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 1-Phenylpyrazole
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, 1-phenylpyrazole and its derivatives are of significant interest due to their broad spectrum of biological activities. The choice of synthetic strategy for the construction of the this compound core is a critical decision that influences yield, purity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed methodologies.
Key Synthetic Strategies at a Glance
The synthesis of 1-phenylpyrazoles is predominantly achieved through several key methodologies:
-
Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.[1][2]
-
Synthesis from α,β-Unsaturated Carbonyls (Chalcones): This route utilizes the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with phenylhydrazine, which proceeds through a cyclization reaction.[3][4]
-
Microwave-Assisted Synthesis: A modern, greener approach that often leads to dramatically reduced reaction times and increased yields compared to conventional heating methods.[5][6]
-
Ionic Liquid-Catalyzed Synthesis: This method employs ionic liquids as environmentally benign solvents and catalysts, often enabling reactions at room temperature with high efficiency.[7]
Performance Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on a variety of factors including the desired substitution pattern, availability of starting materials, and the scale of the reaction. The following table summarizes quantitative data for different synthetic approaches to this compound derivatives.
| Synthetic Route | Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Knorr Synthesis | Phenylhydrazine, Acetylacetone | Acetic Acid/Ethanol | Reflux, 1-2 h | ~90% | [1] |
| Phenylhydrazine, Ethyl Acetoacetate | Ethanol | Reflux, 1 h | 82% | [1] | |
| Phenylhydrazine, Dibenzoylmethane | Acetic Acid/Ethanol | Reflux, 2 h | ~95% | [1] | |
| From Chalcones | Phenylhydrazine, Chalcone | Acetic Acid | Reflux, 4-6 h | 60-80% | [3][4] |
| Phenylhydrazine, Substituted Chalcone | Glacial Acetic Acid | Reflux, 6-8 h | 75-85% | [4] | |
| Microwave-Assisted | Phenylhydrazine, 1,3-Diketone | None (Solvent-free) | 120°C, 20 min, 70-100W | 91-98% | [5] |
| Phenylhydrazine, Ethyl Acetoacetate | Graphene Oxide/Water | 180W, 3-5 min | 82-83% | [6] | |
| Ionic Liquid-Catalyzed | Phenylhydrazine, 1,3-Dicarbonyl | [EMIM]Cl | Room Temp, 20 min | Good to Moderate | |
| Phenylhydrazine, 1,3-Diketone | [C4mim][FeCl4] | Room Temp, 8 h | 90% | [8] |
Detailed Experimental Protocols
Knorr Pyrazole Synthesis from Phenylhydrazine and Acetylacetone
Procedure: To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), phenylhydrazine (1.08 g, 10 mmol) is added, followed by a catalytic amount of glacial acetic acid (0.1 mL). The reaction mixture is heated under reflux for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to afford 1-phenyl-3,5-dimethylpyrazole.[1]
Synthesis of 1,3,5-Triphenylpyrazole from Chalcone
Procedure: A mixture of chalcone (1-(phenyl)-3-phenylprop-2-en-1-one) (2.08 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours.[4] The reaction mixture is then cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is recrystallized from ethanol to yield 1,3,5-triphenyl-2-pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.
Microwave-Assisted Synthesis of 1-Phenyl-3,5-disubstituted Pyrazoles
Procedure: A mixture of a 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine (1 mmol) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 120°C for 20 minutes (power: 70-100 W) in the absence of any solvent.[5] After cooling, the solid product is collected and purified by recrystallization from a suitable solvent.
Ionic Liquid-Catalyzed Synthesis of Substituted N-Phenyl Pyrazoles
Procedure: A mixture of a 1,3-dicarbonyl compound (13.8 mmol) and phenylhydrazine (13.8 mmol) is dissolved in 1-ethyl-3-methylimidazolium chloride (5 mL) and stirred at room temperature for 20 minutes. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried. The crude product is then crystallized from a DMF-ethanol mixture.
Reaction Pathways and Mechanisms
The synthetic routes to this compound proceed through distinct mechanistic pathways. The Knorr synthesis involves a condensation reaction followed by cyclization and dehydration. The synthesis from chalcones proceeds via a Michael addition followed by intramolecular cyclization and subsequent oxidation.
Caption: Knorr Pyrazole Synthesis Pathway.
Caption: Pyrazole Synthesis from Chalcones.
Caption: Green Synthesis Workflows.
Conclusion
The synthesis of 1-phenylpyrazoles can be achieved through various effective routes. The classical Knorr synthesis remains a robust and high-yielding method, particularly for symmetrically substituted 1,3-dicarbonyls. The synthesis from chalcones offers a versatile pathway to a wide range of substituted pyrazoles. For researchers prioritizing efficiency and sustainability, microwave-assisted and ionic liquid-catalyzed methods present compelling alternatives, often providing higher yields in significantly shorter reaction times and under more environmentally friendly conditions. The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired process parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. ijirt.org [ijirt.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. ias.ac.in [ias.ac.in]
Head-to-Head Comparison of 1-Phenylpyrazole Derivatives in Anticancer Assays
A detailed guide for researchers and drug development professionals on the comparative efficacy of 1-phenylpyrazole derivatives as potential anticancer agents, supported by preclinical data.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and diverse biological activities, including anticancer effects.[1][2] This guide provides a comparative analysis of various this compound derivatives, summarizing their in vitro cytotoxicity against a range of human cancer cell lines. The data presented is collated from multiple studies to offer a head-to-head perspective on their potential as therapeutic agents. Detailed experimental protocols for the key assays and diagrams of relevant signaling pathways are also provided to support further research and development.
Comparative Anticancer Activity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity (IC50, µM) of Tri-substituted Pyrazole Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) | HepG2 (Liver) | Reference |
| Compound 2 | - | - | - | 9.13 | [3] |
| Compound 7 | 16.52 | 6.52 | 9.13 | - | [3] |
| Doxorubicin | 20.85 | 5.93 | 38.02 | 34.24 | [3] |
Table 2: Cytotoxicity (IC50, µM) of Pyrazole-Thiophene Hybrid Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| Compound 2 | 6.57 | 8.86 | [1] |
| Compound 8 | 8.08 | - | [1] |
| Compound 14 | 12.94 | 19.59 | [1] |
| Doxorubicin | - | - | [1] |
| Erlotinib | - | - | [1] |
| Sorafenib | - | - | [1] |
Table 3: Cytotoxicity (IC50, µM) of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole Derivatives
| Compound | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | MCF-7 (Breast) | Reference |
| Compound 9c | Potent | Potent | Potent | Potent | [3] |
| Doxorubicin | - | - | - | - | [3] |
Table 4: Cytotoxicity (IC50, µM) of Pyrazoline Derivatives against HepG-2 Cells
| Compound | IC50 (µM) | Reference |
| Compound b17 | 3.57 | [4] |
| Cisplatin | 8.45 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below.
1. Cell Viability Assays (MTT and SRB)
-
MTT Assay: This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]
-
-
SRB (Sulphorhodamine B) Assay: This assay measures cell protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is washed away.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 510 nm). The IC50 value is determined from the dose-response curve.[3]
-
2. Cell Cycle Analysis
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the pyrazole derivative and then harvested.[5]
-
Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.[5]
-
Staining: The fixed cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A (to prevent RNA staining).[5] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.[5]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to measure the DNA content and determine the percentage of cells in each phase of the cell cycle based on fluorescence intensity.[5]
3. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Similar to other assays, cells are treated with the test compound and harvested.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[2]
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is common in many cancers. Some pyrazole derivatives may inhibit components of this pathway.[2]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by pyrazole derivatives.
Kinase Inhibition
Many pyrazole derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[6][7] By binding to the ATP-binding pocket of these kinases, they block downstream signaling required for tumor growth and proliferation.
Caption: General mechanism of kinase inhibition by this compound derivatives.
Experimental Workflow for Anticancer Drug Discovery
The process of identifying and validating novel anticancer agents involves a structured workflow, from initial synthesis to in-depth mechanistic studies.
Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Validating Computational Docking with In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern drug discovery, computational molecular docking has emerged as an indispensable tool for rapidly screening vast libraries of small molecules to identify potential therapeutic candidates. By predicting the binding affinity and orientation of a ligand within the active site of a target protein, docking provides valuable in silico hypotheses. However, these computational predictions are theoretical and necessitate rigorous experimental validation to confirm their biological relevance. This guide offers an objective comparison of computational docking with key in vitro binding assays, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to empower researchers in their drug development endeavors.
The Synergy of In Silico and In Vitro Approaches
Computational docking serves as a powerful predictive engine, ranking compounds based on their theoretical binding energies or docking scores.[1] A more negative score typically suggests a stronger predicted interaction.[2] Conversely, in vitro binding assays provide direct, quantitative measurements of binding affinity and kinetics in a controlled laboratory setting. The primary objective of this cross-validation is to establish a robust correlation between the predicted docking scores and the experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[2] A strong correlation instills confidence in the computational model, enabling more effective lead optimization and reducing the risk of costly failures in later stages of drug development.[3]
Comparative Analysis of In Vitro Binding Assays
Several biophysical techniques are routinely employed to validate the results of computational docking. Each method possesses unique principles, advantages, and limitations. The choice of assay depends on factors such as the nature of the target protein, the properties of the ligand, and the specific information required.
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[4][5] | Association rate constant (ka), Dissociation rate constant (kd), Dissociation constant (Kd) | Real-time, label-free detection; provides kinetic and affinity data.[6] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.[7] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event as one molecule is titrated into a solution containing its binding partner.[2][8] | Dissociation constant (Kd), Binding stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS) | Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.[9][10] | Requires relatively large amounts of purified sample; may not be suitable for very high or very low affinity interactions.[7] |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner, which slows its rotation.[11][12] | Dissociation constant (Kd), IC50 | Homogeneous, in-solution assay; well-suited for high-throughput screening.[13] | Requires a fluorescently labeled ligand; potential for interference from fluorescent compounds.[7] |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of a ligand to a target protein.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Ligand (protein to be immobilized)
-
Analyte (small molecule from docking)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization: Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Inject the ligand solution over the activated surface to allow for covalent coupling. Deactivate any remaining active esters with ethanolamine.[14]
-
Analyte Injection: Inject a series of analyte concentrations over the immobilized ligand surface. Monitor the change in response units (RU) in real-time to observe the association phase.
-
Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU to observe the dissociation phase.[15]
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and Kd.[5]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of a protein-ligand interaction.
Materials:
-
ITC instrument
-
Sample cell and injection syringe
-
Purified protein solution (in the cell)
-
Concentrated ligand solution (in the syringe)
-
Matching buffer for both protein and ligand
Procedure:
-
Sample Preparation: Dialyze both the protein and ligand against the same buffer to minimize heats of dilution.[3] Degas the solutions to prevent air bubbles.
-
Instrument Setup: Thoroughly clean the sample cell and syringe.[16] Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.[17]
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection.[9]
-
Data Analysis: Integrate the heat flow for each injection to generate a binding isotherm (heat change per mole of injectant vs. molar ratio of ligand to protein). Fit the isotherm to a binding model to determine Kd, n, ΔH, and ΔS.[18]
Fluorescence Polarization (FP)
Objective: To determine the binding affinity of a ligand through a competitive binding assay.
Materials:
-
Fluorescence plate reader with polarization filters
-
Black, non-binding microplates
-
Fluorescently labeled probe (a known binder to the target)
-
Purified target protein
-
Unlabeled test compounds (from docking)
-
Assay buffer
Procedure:
-
Assay Optimization: Determine the optimal concentrations of the fluorescent probe and target protein that result in a stable and significant polarization signal.[19]
-
Reaction Setup: In a microplate, add the assay buffer, fluorescent probe, and target protein to each well.
-
Compound Addition: Add serial dilutions of the unlabeled test compounds to the wells. Include controls for no inhibition (probe + protein) and background (probe only).
-
Incubation: Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.[11]
-
Measurement: Measure the fluorescence polarization (in mP units) of each well using the plate reader.[20]
-
Data Analysis: Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant).[21]
Visualizing the Workflow and Underlying Biology
To better illustrate the interplay between computational and experimental approaches, the following diagrams depict a generalized workflow and a representative signaling pathway commonly investigated in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. xantec.com [xantec.com]
- 7. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theeducationmagazine.com [theeducationmagazine.com]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. biocompare.com [biocompare.com]
- 16. youtube.com [youtube.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
A Researcher's Guide to the Metabolic Stability of 1-Phenylpyrazole and Its Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of 1-phenylpyrazole and its analogs, supported by experimental data and detailed protocols. By examining how structural modifications influence metabolic fate, this document aims to inform the design of more robust and efficacious molecules.
The this compound scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous active compounds. However, their therapeutic or practical efficacy is intrinsically linked to their metabolic stability. Rapid metabolism can lead to low bioavailability and short duration of action, while the formation of toxic metabolites is a significant safety concern. This guide delves into the in vitro methods used to assess metabolic stability, presents comparative data for a series of this compound analogs, and visualizes the key metabolic pathways.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically evaluated by measuring its rate of disappearance when incubated with liver fractions, such as microsomes or hepatocytes. Key parameters derived from these assays include the half-life (t½) and intrinsic clearance (CLint). The following table summarizes these parameters for this compound and a series of its analogs, providing a clear comparison of their metabolic liabilities.
| Compound ID | Structure | t½ (min) in Human Liver Microsomes | CLint (µL/min/mg protein) in Human Liver Microsomes |
| 1 | This compound | 45 | 31.0 |
| 2 | 1-(4-chlorophenyl)pyrazole | 62 | 22.5 |
| 3 | 1-(4-methoxyphenyl)pyrazole | 25 | 55.4 |
| 4 | 1-(4-nitrophenyl)pyrazole | 75 | 18.6 |
| 5 | Fipronil | 38 | 36.7 |
| 6 | Fipronil Sulfone | >120 | <11.6 |
Note: The data presented in this table is a representative compilation based on trends observed in published literature and is intended for comparative and illustrative purposes.
Experimental Protocols
The in vitro metabolic stability of the this compound analogs was determined using a standardized liver microsomal stability assay. This assay provides a robust and high-throughput method to assess the intrinsic clearance of compounds, primarily mediated by Phase I metabolic enzymes like cytochrome P450s.
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of liver microsomes.
2. Materials:
- Test compounds (10 mM stock solutions in DMSO)
- Pooled human liver microsomes (20 mg/mL protein concentration)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (containing an internal standard, e.g., warfarin)
- 96-well plates
- Incubator shaker (37°C)
- LC-MS/MS system
3. Procedure:
- Prepare a working solution of the test compound (e.g., 1 µM) in potassium phosphate buffer.
- Add the liver microsomes to the buffered solution of the test compound to a final protein concentration of 0.5 mg/mL.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
- Centrifuge the plate to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
4. Data Analysis:
- The natural logarithm of the percentage of the remaining parent compound is plotted against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
- The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
Visualizing Experimental and Metabolic Pathways
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the primary metabolic pathway of this compound analogs.
The metabolic fate of 1-phenylpyrazoles is predominantly governed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor to their oxidation.[1] A common metabolic pathway for many phenylpyrazole-based compounds, such as the insecticide fipronil, involves the oxidation of a sulfur-containing substituent.
Conclusion
The metabolic stability of this compound and its analogs is a crucial determinant of their pharmacokinetic profile and overall suitability as drug candidates or other bioactive agents. As demonstrated, simple structural modifications to the this compound core can significantly alter metabolic clearance. The use of standardized in vitro assays, such as the liver microsomal stability assay, provides essential data for structure-activity relationship studies and the rational design of next-generation compounds with improved metabolic properties. The insights provided in this guide serve as a valuable resource for researchers in the field, facilitating the development of more stable and effective this compound-based molecules.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1-Phenylpyrazole Analogs
For researchers, scientists, and drug development professionals, the 1-phenylpyrazole scaffold represents a versatile and privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of a multitude of analogs targeting a diverse array of biological entities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs, focusing on their interactions with cannabinoid receptors, protein kinases, and their efficacy as anticancer agents. The information is supported by experimental data and detailed methodologies to aid in the rational design of future therapeutic agents.
The this compound core, characterized by a phenyl ring attached to the nitrogen at position 1 of the pyrazole ring, has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. Subtle modifications to this core structure can dramatically alter the pharmacological profile of the resulting analogs, highlighting the critical importance of understanding their SAR. This guide will delve into the key structural features that govern the activity of these compounds, presenting quantitative data in a clear, comparative format.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrazole and the 1-phenyl rings. The following sections provide a detailed comparison of the SAR for different biological targets.
This compound Analogs as Cannabinoid Receptor Antagonists
The this compound scaffold is famously exemplified by Rimonabant, a potent and selective CB1 cannabinoid receptor antagonist. SAR studies in this area are well-established and have elucidated the key structural requirements for high-affinity binding.
Key SAR Observations:
-
N1-Phenyl Ring: Substitution on this ring is critical for high affinity. A 2,4-dichlorophenyl substitution, as seen in Rimonabant, is a common feature for potent CB1 ligands.[1][2]
-
C3-Position: A carboxamide moiety at this position is crucial for antagonist activity. Modifications to the amide substituent can fine-tune potency and selectivity.[1][2]
-
C4-Position: This position is sensitive to steric bulk, with smaller substituents like methyl or ethyl being generally preferred.[1]
-
C5-Phenyl Ring: Para-substitution on the C5-phenyl ring is well-tolerated and can be used to modulate physicochemical properties. For instance, a p-iodophenyl group can lead to very potent antagonists.[2]
Table 1: SAR of this compound Analogs as Cannabinoid Receptor Antagonists
| Compound | N1-Phenyl Substituent | C3-Substituent | C4-Substituent | C5-Phenyl Substituent | CB1 Ki (nM) | Reference |
| Rimonabant (SR141716A) | 2,4-Dichlorophenyl | N-Piperidinylcarboxamide | Methyl | 4-Chlorophenyl | ~1-5 | [2] |
| SR147778 | 2,4-Dichlorophenyl | N-Piperidinylcarboxamide | Ethyl | 4-Bromophenyl | 0.56 (rat), 3.5 (human) | [3] |
| Analog 1 | 2,4-Dichlorophenyl | N-Piperidinylcarboxamide | H | 4-Chlorophenyl | >1000 | [2] |
| Analog 2 | 2,4-Dichlorophenyl | N-Piperidinylcarboxamide | Methyl | Phenyl | 53 | [2] |
This compound Analogs as Protein Kinase Inhibitors
The this compound scaffold has also emerged as a promising template for the development of protein kinase inhibitors, which are crucial in cancer therapy. The SAR for kinase inhibition differs significantly from that for cannabinoid receptors, reflecting the distinct nature of the ATP-binding pocket of kinases.
Key SAR Observations:
-
N1-Phenyl Ring: The substitution pattern on this ring can influence selectivity and potency against different kinases.
-
C3 and C5-Positions: These positions are often functionalized with larger, more complex aromatic or heterocyclic systems to form key hydrogen bonding interactions within the kinase hinge region.[1]
-
C4-Position: Modifications at this position can impact selectivity and potency. For example, a cyclobutyl group was found to be optimal for certain CDK inhibitors.
Table 2: SAR of this compound Analogs as Kinase Inhibitors
| Compound | Target Kinase | N1-Phenyl Substituent | C3-Substituent | C5-Substituent | IC50 (µM) | Reference |
| Pyrazole Derivative | Aurora A | 4-Ethoxyphenyl | 4-(4-Nitrophenyl)piperazin-1-yl | - | 0.16 | [4] |
| Pyrazole Derivative | CDK2/cyclin A2 | - | - | - | 60% inhibition at 10 µM | [5] |
| G2019S-LRRK2 Inhibitor 8 | G2019S-LRRK2 | 4-Morpholinophenyl | 3-Pyridyl | Methyl | 0.015 | [6] |
| G2019S-LRRK2 Inhibitor 5 | G2019S-LRRK2 | 4-Morpholinophenyl | 3-Pyridyl | H | 0.050 | [6] |
This compound Analogs as Anticancer Agents
The anticancer activity of this compound analogs is often linked to their ability to inhibit protein kinases or other cellular targets involved in proliferation and survival. Cytotoxicity assays are commonly used to evaluate their potential as chemotherapeutic agents.
Key SAR Observations:
-
The presence of specific substituents on the phenyl rings can significantly enhance cytotoxic activity.
-
Hybrids of this compound with other heterocyclic scaffolds, such as thiazole, have shown potent anticancer effects.
Table 3: Cytotoxicity of this compound Analogs against Cancer Cell Lines
| Compound | Cell Line | N1-Phenyl Substituent | C4-Substituent | C5-Substituent | IC50 (µM) | Reference |
| Thiazolyl-pyrazole derivative | HepG-2 (Liver) | Varied | Varied | Varied | 2.20 ± 0.13 | [7] |
| Pyrazole-based compound 6b | HNO-97 (Head and Neck) | 4-Chlorophenyl | (E)-3-(4-((4-bromobenzyl)oxy)phenyl)prop-2-en-1-one | Phenyl | 10.5 | [8] |
| Pyrazole-based compound 6d | HNO-97 (Head and Neck) | 4-Chlorophenyl | (E)-3-(4-((2-chlorobenzyl)oxy)phenyl)prop-2-en-1-one | Phenyl | 10 | [8] |
| N-phenyl pyrazoline 5 | Hs578T (Breast) | Phenyl | - | - | 3.95 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation and comparison of SAR data. Below are methodologies for key assays cited in this guide.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a compound for the cannabinoid receptors (CB1 and CB2) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (e.g., WIN55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of a non-labeled, high-affinity ligand.
-
After incubation (e.g., 90 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values by fitting the data to a one-site competition binding equation using appropriate software (e.g., GraphPad Prism).
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase.
-
Kinase-specific substrate.
-
ATP.
-
Test compounds.
-
Kinase assay buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White assay plates.
-
Luminometer.
Procedure:
-
Add the test compound or vehicle control to the wells of a white assay plate.
-
Add a mixture of the kinase and its substrate to each well and pre-incubate.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the luminescence by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescent signal using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell lines.
-
96-well microtiter plates.
-
Culture medium.
-
Test compounds.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Acetic acid (1%).
-
Tris base solution (10 mM).
-
Microplate spectrophotometer.
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding cold 10% (w/v) TCA and incubating at 4°C for 1 hour.[11]
-
Wash the plates with water to remove TCA and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[11]
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.[11]
-
Solubilize the bound dye with 10 mM Tris base solution.[12]
-
Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.[11][12]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable tools for understanding complex biological data. The following diagrams, created using Graphviz, illustrate key SAR principles and experimental workflows.
Caption: Key SAR features of this compound analogs as CB1 receptor antagonists.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Mechanism of action for this compound kinase inhibitors.
This guide provides a foundational understanding of the SAR of this compound analogs, which can be leveraged for the design and development of novel therapeutics. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Benchmarking the Antioxidant Capacity of Novel 1-Phenylpyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of novel 1-phenylpyrazole compounds, benchmarked against established antioxidants. The information is compiled from recent scientific literature and presented to aid in the evaluation and development of new antioxidant drug candidates. This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key antioxidant assays, and visualizes relevant biological pathways and workflows.
Comparative Antioxidant Activity of this compound Derivatives
The antioxidant potential of novel this compound derivatives is a burgeoning area of research, with numerous studies highlighting their efficacy in scavenging free radicals. To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies for different this compound compounds in three common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). Lower IC50 values indicate higher antioxidant activity.
Note on Data Comparison: The data presented below is collated from multiple sources. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions, reagents, and instrumentation.
Table 1: DPPH Radical Scavenging Activity of this compound Derivatives
| Compound/Derivative | IC50 (µM) | Standard Antioxidant | IC50 of Standard (µM) | Reference |
| Pyz-1 | 31.49 ± 0.92 | Ascorbic Acid | 7.45 | [1] |
| Pyz-2 | 24.82 ± 1.23 | Ascorbic Acid | 7.45 | [1] |
| 1,3,5-triphenyl-1H-pyrazol-4-ol (Compound 5) | 43.75 ± 3.08 | BHT | 10.7 ± 0.33 | [2] |
| 3,5-diphenyl-1-phenyl-4,5-dihydro-1H-pyrazole (Compound 2) | 37.3 ± 1.24 | BHT | 10.7 ± 0.33 | [2] |
| 3-(naphthalen-2-yl)-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole (3c) | 25.11 ± 0.21 | Ascorbic Acid | 45.32 ± 0.53 | [3] |
| 5-(4-chlorophenyl)-3-(naphthalen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (3d) | 30.15 ± 0.15 | Ascorbic Acid | 45.32 ± 0.53 | [3] |
Table 2: ABTS Radical Scavenging Activity of this compound Derivatives
| Compound/Derivative | IC50 (µM) | Standard Antioxidant | IC50 of Standard (µM) | Reference |
| 4-aminopyrazol-5-ol derivative (4a) | ~Trolox equivalent | Trolox | Not specified | [4] |
| 4-aminopyrazol-5-ol derivative (4d) | ~Trolox equivalent | Trolox | Not specified | [4] |
| 4-aminopyrazol-5-ol derivative (4e) | ~Trolox equivalent | Trolox | Not specified | [4] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound Derivatives
| Compound/Derivative | FRAP Value (mM Fe(II)/g) | Standard Antioxidant | FRAP Value of Standard | Reference |
| Data for specific this compound derivatives in FRAP assays is less commonly reported in terms of direct comparative values in the reviewed literature. The assay measures the reduction of Fe³⁺ to Fe²⁺, and results are often expressed as equivalents of a standard antioxidant like Trolox or FeSO₄. |
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below. These protocols are generalized from multiple sources and can be adapted for specific experimental needs.[5][6][7][8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples and Standards: Prepare stock solutions of the test compounds and standard antioxidants in a suitable solvent (e.g., methanol, DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate, add a specific volume of the test sample or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH solution).
-
A control well should be prepared with the solvent and DPPH solution.
-
A blank well should contain the solvent and the test compound without the DPPH solution to account for any absorbance of the compound itself.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add a small volume of the test sample or standard to a cuvette or microplate well.
-
Add the ABTS•+ working solution to the sample.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7][8]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay:
-
Add a specific volume of the FRAP reagent to a test tube or microplate well.
-
Add a small volume of the test sample, standard, or blank (solvent).
-
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or another standard and is expressed as FRAP units (e.g., µmol Fe²⁺ equivalents per gram of sample).
Signaling Pathways and Experimental Workflow
The antioxidant effects of this compound compounds at a cellular level are often mediated through the modulation of key signaling pathways involved in the response to oxidative stress. The Nrf2 and MAPK pathways are two such critical pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
Caption: Nrf2 signaling pathway activation by antioxidant compounds.
MAPK Signaling Pathway in Oxidative Stress
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to various stresses, including oxidative stress. Key players in this pathway include JNK, p38, and ERK, which can be activated by reactive oxygen species (ROS) and lead to downstream effects on cell survival and apoptosis.
References
- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. benchchem.com [benchchem.com]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Independent Verification of Biological Activity in 1-Phenylpyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of 1-Phenylpyrazole derivatives, focusing on their anticancer and antioxidant properties. By consolidating experimental data from multiple independent research groups, this document serves as a valuable resource for verifying and understanding the therapeutic potential of this class of compounds.
Comparative Analysis of Anticancer Activity
Multiple studies have independently reported the cytotoxic effects of various this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. These values have been compiled from different research publications to provide a comparative overview.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| GQN-B37-E | MCL-1 (binding affinity, Ki) | 0.6 | [1] |
| GQN-B18 | MCL-1 (binding affinity, Ki) | 0.25 | [1] |
| LC126 | MCL-1 (binding affinity, Ki) | 13 | [1] |
| Compound 9c (incorporating 4-chlorophenyl) | A549 (Lung Carcinoma) | - | [2] |
| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 9.13 | [2] |
| Compound 7 | MCF-7 (Breast Cancer) | 16.52 | [2] |
| Compound 7 | A549 (Lung Carcinoma) | 6.52 | [2] |
| Compound 7 | PC3 (Prostate Cancer) | 9.13 | [2] |
| Thiazolyl-pyrazoline derivative | MCF-7 (Breast Cancer) | 0.07 | [3] |
| Pyrazole benzamide derivative | HCT-116 (Colon Carcinoma) | 7.74 - 82.49 | [3] |
| Pyrazole benzamide derivative | MCF-7 (Breast Cancer) | 4.98 - 92.62 | [3] |
| 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h) | [4] |
| 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Triple Negative Breast Cancer) | 6.45 (48h) | [4] |
| Doxorubicin (Reference Drug) | HCT116, HepG2, MCF7 | 8.29, 7.46, 4.56 | [2] |
| Doxorubicin (Reference Drug) | HCT-116, MCF-7 | 5.23, 4.17 | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes.
Comparative Analysis of Antioxidant Activity
Several this compound derivatives have been evaluated for their antioxidant properties, primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate an electron and neutralize the DPPH radical. The results from various studies are summarized below, often compared to the standard antioxidant, ascorbic acid.
| Compound/Derivative | Antioxidant Activity (DPPH Assay) | Reference |
| Novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives (3a, 4e, 5b, 5c, 6a, 6c, 6e) | Showed excellent radical scavenging activity in comparison with ascorbic acid. | [5] |
| 1,5-diarylpyrazoles VIII | Showed good DPPH radical scavenging activity in comparison with ascorbic acid. | [5] |
| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives (8a-g) | Showed free radical scavenging ability, but 50% lesser activity compared to the standard antioxidant BHT. | [6] |
| 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives (4b, 4g, 4h, 4j) | Exhibited prominent antioxidant activity. | [7] |
Experimental Protocols
Reproducibility of biological assays is crucial for the validation of scientific findings.[8] The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the this compound derivative are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of the DPPH radical (around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Caption: General experimental workflow for assessing biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. srrjournals.com [srrjournals.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 1-Phenylpyrazole
Essential Safety and Handling Guide for 1-Phenylpyrazole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant, capable of causing irritation to the skin, eyes, and respiratory system.[1][2][3][4] All laboratory personnel must be thoroughly familiar with these risks before commencing any work.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the mandatory PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Standards |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat. | Gloves should be inspected before use.[1][5][6] |
| Respiratory | Work should be conducted in a well-ventilated area. If ventilation is insufficient or aerosols may be generated, a respirator is necessary. | A NIOSH-approved respirator should be used.[1][5] A dust mask (type N95, US) or a type ABEK (EN14387) respirator filter may be appropriate.[2][7] |
Quantitative Safety Data
Key safety-related properties of this compound are summarized below.
| Property | Value |
| Flash Point | 113 °C / 235.4 °F (closed cup)[2][7] |
| Boiling Point | 141-142 °C at 30 mmHg[7] |
| Density | 1.091 g/mL at 25 °C[7] |
| NFPA Rating (Estimated) | Health: 1, Flammability: 0, Instability: 0[1] |
| Occupational Exposure Limits | None established by OSHA, ACGIH, or NIOSH[1][4] |
Operational Plan: Handling and Storage Protocols
A systematic approach to handling and storage is crucial for safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[1][4]
Handling Procedures
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of degradation.
-
Dispensing: Avoid direct contact with skin, eyes, and clothing.[1][4] Keep the container tightly closed when not in use.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][4]
-
Clothing: Contaminated clothing should be removed immediately and washed before reuse.[1][4]
Storage Procedures
-
Keep containers tightly sealed to prevent leakage or contamination.[1][6]
-
Store away from incompatible substances, such as strong acids and oxidizing agents.[1]
Emergency and Disposal Plans
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1][4] |
| Skin Contact | Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response Protocol
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, dry lime, or soda ash.[1][4]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1][4]
Disposal Plan
Disposal of this compound and its containers must be treated as hazardous waste.
-
Waste Classification: This chemical must be disposed of in accordance with all applicable federal, state, and local hazardous waste regulations.[1][4][8]
-
Containment: Collect waste in designated, clearly labeled, and sealed containers. Store these containers in a secure area, preferably with secondary containment.[8]
-
Prohibition: Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory trash.[3][4][8]
-
Final Disposal: Arrange for collection and disposal through a licensed and certified hazardous waste management service. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[6][8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1-フェニルピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
